2-Chloro-5-methylpyrazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-methylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2/c1-4-2-8-5(6)3-7-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDAJECCWPYVGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70503972 | |
| Record name | 2-Chloro-5-methylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70503972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59303-10-5 | |
| Record name | 2-Chloro-5-methylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70503972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-5-methylpyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-5-methylpyrazine: A Key Heterocyclic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-methylpyrazine, identified by the CAS number 59303-10-5, is a halogenated heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science.[1][2] As a derivative of pyrazine, a diazine ring system, it possesses a unique electronic profile and structural features that make it a versatile intermediate in the synthesis of complex organic molecules.[3] The presence of a reactive chlorine atom and a methyl group on the pyrazine scaffold allows for a variety of chemical transformations, making it a valuable building block for the construction of novel pharmaceutical agents and functional materials.[3] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, applications, and safety considerations of this compound, offering a technical resource for professionals in research and development.
Core Properties of this compound
The fundamental properties of this compound are summarized in the table below, providing a quick reference for its physical and chemical characteristics.
| Property | Value | Source(s) |
| CAS Number | 59303-10-5 | [1][2][4] |
| Molecular Formula | C₅H₅ClN₂ | [1][2][5] |
| Molecular Weight | 128.56 g/mol | [1][2][4] |
| Appearance | Colorless to yellow solid or liquid | [4] |
| Boiling Point | 172 °C | [1] |
| Density | 1.234 g/mL | [1] |
| Flash Point | 72 °C | [1] |
| Storage Temperature | 2-8 °C, under inert atmosphere | [1][4] |
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves the chlorination of a suitable pyrazine precursor. A common strategy is the treatment of 2-hydroxy-5-methylpyrazine with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The hydroxyl group is converted into a better leaving group, which is then displaced by a chloride ion.
Caption: A conceptual workflow for the synthesis of this compound.
The reactivity of this compound is dominated by the chloro-substituent, which can readily participate in nucleophilic aromatic substitution reactions. This allows for the introduction of a wide range of functional groups, including amines, alcohols, and thiols, making it a versatile intermediate for creating diverse molecular libraries.
Applications in Drug Discovery and Development
Pyrazine derivatives are integral to numerous approved therapeutic agents, valued for their ability to act as bioisosteres for other aromatic systems and for their favorable pharmacokinetic properties.[3] While specific drugs containing the this compound moiety are not extensively documented, its utility as a synthetic intermediate is significant. It serves as a precursor for more complex molecules with potential applications in various therapeutic areas. For instance, related chloropyridine compounds are key intermediates in the synthesis of agrochemicals and pharmaceuticals, including antihypertensive drugs.[6][7] The pyrazine core is also found in drugs like bortezomib, a proteasome inhibitor used in cancer therapy.[3]
Caption: The role of this compound as a versatile intermediate in the synthesis of biologically active molecules.
Analytical Characterization and Quality Control
The identity and purity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is suitable for assessing the purity of this compound. A typical protocol is outlined below.
Experimental Protocol: HPLC Analysis
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase.
The progress of reactions involving this compound can also be monitored by Thin Layer Chromatography (TLC).[8]
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information. The proton NMR spectrum is expected to show signals for the methyl protons and the aromatic protons on the pyrazine ring.
-
Mass Spectrometry (MS): This technique is used to confirm the molecular weight and can provide fragmentation patterns for structural elucidation.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic stretching and bending vibrations of the functional groups present in the molecule.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.
Safety Information
| Hazard | GHS Classification | Precautionary Measures |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |
| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P321, P332+P313, P362 |
| Eye Irritation | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
It is imperative to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, when handling this chemical. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.
Conclusion
This compound is a valuable and versatile heterocyclic building block with significant potential in organic synthesis, particularly in the development of new pharmaceutical compounds. Its well-defined chemical properties and reactivity allow for the creation of diverse molecular architectures. A thorough understanding of its synthesis, handling, and analytical characterization is essential for its effective and safe utilization in research and development.
References
- 1. This compound CAS#: 59303-10-5 [m.chemicalbook.com]
- 2. This compound | C5H5ClN2 | CID 12600386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | 59303-10-5 [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. agrochemx.com [agrochemx.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2-Chloro-5-methylpyrazine
Prepared by: Gemini, Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, and application of 2-Chloro-5-methylpyrazine. This heterocyclic compound is a valuable building block in medicinal chemistry and materials science, and a thorough understanding of its characteristics is paramount for its effective utilization.
Introduction: The Significance of Substituted Pyrazines
Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that form the core of many biologically active molecules. Their unique electronic properties and ability to participate in hydrogen bonding make them privileged scaffolds in drug discovery. The strategic placement of substituents on the pyrazine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This compound (CAS No: 59303-10-5) is a prime example of such a functionalized intermediate, offering a reactive chlorine atom for nucleophilic substitution and a methyl group that can influence steric and electronic interactions.[1][2][3] Its application spans the synthesis of pharmaceuticals and agrochemicals, making it a compound of significant interest.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of a chemical compound are dictated by its structure. Understanding these properties is the first step in designing synthetic routes and predicting the behavior of the molecule in various chemical and biological systems.
Molecular Structure
This compound consists of a pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. A chlorine atom is substituted at the 2-position, and a methyl group is at the 5-position.[3] The chlorine atom, being an effective leaving group, makes this position susceptible to nucleophilic aromatic substitution, which is a cornerstone of its synthetic utility.
Caption: Molecular structure of this compound.
Core Physicochemical Data
A summary of the key quantitative properties of this compound is presented below. This data is essential for experimental design, including solvent selection, reaction temperature control, and safety considerations.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| CAS Number | 59303-10-5 | [1][2][3] |
| Molecular Formula | C₅H₅ClN₂ | [1][3][4] |
| Molecular Weight | 128.56 g/mol | [1][2][3][4] |
| Appearance | Colorless to yellow solid or liquid | [2] |
| Boiling Point | 172 °C | [1] |
| Density | 1.234 g/mL | [1] |
| Flash Point | 72 °C | [1] |
| SMILES | CC1=CN=C(C=N1)Cl | [3][5] |
| InChIKey | XSDAJECCWPYVGW-UHFFFAOYSA-N | [2][3] |
Synthesis and Characterization: A Validated Protocol
The reliable synthesis of this compound is critical for its application in multi-step synthetic campaigns. While several methods exist, a common approach involves the direct chlorination of a pyrazine precursor. The following protocol outlines a representative synthesis, emphasizing the rationale behind key steps.
Experimental Protocol: Chlorination of 2-Methylpyrazine
This protocol is a generalized representation and should be adapted and optimized based on laboratory-specific conditions and safety assessments.
Objective: To synthesize this compound via chlorination.
Materials:
-
2-Methylpyrazine
-
A suitable chlorinating agent (e.g., sulfuryl chloride (SO₂Cl₂), N-chlorosuccinimide (NCS))
-
An inert, high-boiling solvent (e.g., dichlorobenzene)
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)
-
Purification apparatus (e.g., distillation setup or column chromatography)
Step-by-Step Methodology:
-
Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inlet for inert gas. The entire system must be kept under a positive pressure of nitrogen or argon. Causality: This inert atmosphere is crucial to prevent the chlorinating agent from reacting with atmospheric moisture, which would lead to decomposition and the formation of corrosive HCl gas, reducing yield and creating safety hazards.
-
Reagent Charging: Charge the flask with 2-methylpyrazine dissolved in the inert solvent.
-
Controlled Addition: Slowly add the chlorinating agent (e.g., SO₂Cl₂) dropwise from the dropping funnel at a controlled temperature (often starting at room temperature or slightly below). Causality: The chlorination of aromatic rings can be highly exothermic. A slow, controlled addition is essential to manage the reaction temperature, prevent runaway reactions, and minimize the formation of undesired polychlorinated byproducts.
-
Reaction Progression: After the addition is complete, heat the reaction mixture to reflux for several hours to ensure the reaction goes to completion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding it to an ice-cold aqueous solution of a mild base (e.g., sodium bicarbonate) to neutralize excess acid and unreacted chlorinating agent.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography to yield pure this compound.
-
Characterization (Self-Validation): The identity and purity of the final product must be rigorously confirmed. Standard methods include:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and the positions of the substituents.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.[6]
-
Gas Chromatography (GC): To assess the purity of the final compound.
-
Applications in Drug Development and Research
The true value of this compound lies in its versatility as a synthetic intermediate. The reactive chloro-group serves as a handle for introducing a wide array of functionalities through nucleophilic substitution reactions, a common strategy in building complex drug molecules.
Role as a Pharmacophore and Building Block
Chlorine-containing compounds are prevalent in pharmaceuticals, often enhancing membrane permeability, metabolic stability, and binding affinity to biological targets.[7] this compound is used as a key intermediate in the synthesis of various therapeutic agents, including kinase inhibitors, anti-infectives, and central nervous system drugs. Its pyrazine core can mimic biological purines and interact with enzyme active sites, while the chloro- and methyl- substituents provide vectors for further chemical elaboration.
Synthetic Workflow in Medicinal Chemistry
The following diagram illustrates a typical workflow where this compound is utilized as a starting material in a drug discovery program.
Caption: A generalized workflow for drug discovery using this compound.
This workflow highlights the critical initial step where the chloro-substituent is displaced to couple the pyrazine core with other molecular fragments. This reaction is often a high-yield, robust transformation that allows for the rapid generation of diverse chemical entities for biological screening. The insights gained from this screening (Structure-Activity Relationship) guide the synthesis of more potent and selective drug candidates.
Conclusion
This compound is a foundational building block for advanced chemical synthesis. Its well-defined molecular structure and predictable reactivity make it an indispensable tool for researchers in drug development and materials science. A thorough understanding of its properties and synthetic methodologies, as outlined in this guide, is essential for leveraging its full potential in the creation of novel and high-value molecules.
References
- 1. This compound CAS#: 59303-10-5 [m.chemicalbook.com]
- 2. This compound | 59303-10-5 [sigmaaldrich.com]
- 3. This compound | C5H5ClN2 | CID 12600386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. PubChemLite - this compound (C5H5ClN2) [pubchemlite.lcsb.uni.lu]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Spectroscopic Guide to 2-Chloro-5-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 2-Chloro-5-methylpyrazine (CAS No: 59303-10-5), a key heterocyclic building block in medicinal chemistry and materials science.[1][2][3][4] By synthesizing data from established spectral databases and scientific literature, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound. The aim is to provide an authoritative resource for unambiguous structural confirmation and to explain the causality behind the observed spectral features.
Molecular Structure and Physicochemical Properties
This compound is a disubstituted pyrazine with the molecular formula C₅H₅ClN₂ and a molecular weight of approximately 128.56 g/mol .[2][3][4][5] The structural arrangement of the chloro and methyl groups on the aromatic pyrazine ring dictates its unique spectroscopic fingerprint.
Molecular Properties Summary
| Property | Value | Source |
| Molecular Formula | C₅H₅ClN₂ | PubChem[2] |
| Molecular Weight | 128.56 g/mol | PubChem[2] |
| CAS Number | 59303-10-5 | Sigma-Aldrich |
| IUPAC Name | This compound | PubChem[2] |
| SMILES | CC1=CN=C(C=N1)Cl | PubChem[2] |
To facilitate a clear understanding of the spectroscopic assignments that follow, the standard IUPAC numbering for the this compound molecule is presented below. This numbering is crucial for correlating specific protons and carbons to their respective signals in the NMR spectra.
Caption: Molecular structure and IUPAC numbering of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive information about the electronic environment of each atom.
The proton NMR spectrum of this compound is characterized by its simplicity, showing two distinct signals in the aromatic region and one in the aliphatic region. The downfield chemical shifts of the ring protons are characteristic of electron-deficient aromatic systems like pyrazine.[6]
¹H NMR Data Summary (Predicted)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H3 | ~8.3-8.5 | Singlet (s) | 1H |
| H6 | ~8.3-8.5 | Singlet (s) | 1H |
| -CH₃ (H7) | ~2.5-2.7 | Singlet (s) | 3H |
Note: Predicted data is based on established principles and data from structurally similar pyrazine compounds. Experimental values may vary based on solvent and instrument frequency.[7]
Interpretation:
-
Aromatic Protons (H3, H6): The two protons on the pyrazine ring, H3 and H6, are in distinct chemical environments. Due to the electron-withdrawing effects of the two nitrogen atoms and the chlorine atom, these protons are deshielded and resonate at a low field (downfield). They typically appear as sharp singlets because the four-bond coupling between them (⁴J H-H) is usually negligible or very small, resulting in no visible splitting.
-
Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and resonate as a sharp singlet in the upfield region, typical for methyl groups attached to an aromatic ring.
The proton-decoupled ¹³C NMR spectrum provides five distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are heavily influenced by the electronegativity of the adjacent nitrogen and chlorine atoms.
¹³C NMR Data Summary (Predicted)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C2 (-Cl) | ~150-155 |
| C3 | ~142-145 |
| C5 (-CH₃) | ~155-160 |
| C6 | ~140-143 |
| -CH₃ (C7) | ~20-25 |
Note: Predicted data is based on established principles and data from structurally similar pyrazine compounds like 2-methylpyrazine.[8]
Interpretation:
-
Ring Carbons: The carbon atoms directly bonded to the electronegative nitrogen and chlorine atoms (C2, C5, C6) are significantly deshielded and appear at the lowest field. The C2 carbon, bearing the chlorine atom, is expected to be highly deshielded. The C5 carbon, attached to the methyl group, will also be in the downfield region. The C3 and C6 carbons, bonded to hydrogen, appear at a slightly higher field.
-
Methyl Carbon (-CH₃): The carbon of the methyl group is the most shielded, resonating at the highest field (most upfield), consistent with a typical sp³-hybridized carbon.
Experimental Protocol: NMR Spectroscopy [7][9][10]
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.
-
¹H NMR Acquisition: Employ a standard single-pulse experiment. Key parameters include a spectral width of approximately 15 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 2-5 seconds.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse program to simplify the spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (5-10 seconds) are typically required.
-
Data Processing: Perform a Fourier transform on the acquired Free Induction Decay (FID). The resulting spectrum should be phase-corrected, baseline-corrected, and referenced to the residual solvent peak.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. The IR spectrum of this compound will display characteristic absorption bands for aromatic C-H, C=N, C=C, and C-Cl bonds.
IR Data Summary
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3000-3100 | Aromatic C-H Stretch | Medium-Weak |
| 1500-1600 | Aromatic C=N & C=C Stretch | Strong-Medium |
| 1400-1500 | Aromatic Ring Stretch | Medium |
| 1000-1200 | C-H In-plane Bending | Medium |
| 700-850 | C-Cl Stretch | Strong |
Note: Data is based on typical vibrational frequencies for substituted pyrazines and chloroaromatic compounds.[11]
Interpretation:
-
Aromatic C-H Stretch: The weak bands above 3000 cm⁻¹ are indicative of the C-H bonds on the pyrazine ring.
-
Ring Stretching: The strong absorptions in the 1500-1600 cm⁻¹ region are characteristic of the stretching vibrations of the C=N and C=C bonds within the aromatic pyrazine core.[11]
-
C-Cl Stretch: A strong band is expected in the fingerprint region (typically 700-850 cm⁻¹) corresponding to the C-Cl stretching vibration, which is a key indicator for the presence of the chloro substituent.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of molecular weight and structural features. Under Electron Ionization (EI), this compound is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.
Mass Spectrometry Data Summary
| m/z | Proposed Fragment | Significance |
| 128/130 | [C₅H₅ClN₂]⁺˙ | Molecular Ion (M⁺˙) |
| 93 | [M - Cl]⁺ | Loss of Chlorine radical |
| 66 | [C₄H₄N]⁺ | Loss of HCN from [M-Cl]⁺ |
Note: The presence of a peak at M+2 with roughly one-third the intensity of the M+ peak is a characteristic isotopic signature for a molecule containing one chlorine atom.
Interpretation and Fragmentation Pathway: The primary fragmentation of substituted pyrazines often involves the loss of substituents from the stable aromatic ring.
-
Molecular Ion (m/z 128/130): The base peak is often the molecular ion, reflecting the stability of the pyrazine ring. The characteristic M⁺˙ and M+2⁺˙ peaks in a ~3:1 ratio immediately confirm the presence of a single chlorine atom.
-
Loss of Chlorine (m/z 93): A common initial fragmentation step is the cleavage of the C-Cl bond to lose a chlorine radical (·Cl), resulting in a fragment ion at m/z 93.
-
Ring Fragmentation (m/z 66): The fragment at m/z 93 can subsequently lose a molecule of hydrogen cyanide (HCN) from the ring, a characteristic fragmentation for nitrogen-containing heterocycles, leading to an ion at m/z 66.
Caption: Proposed EI mass spectrometry fragmentation pathway for this compound.
Conclusion
The spectroscopic profile of this compound is well-defined and consistent with its molecular structure. The ¹H and ¹³C NMR spectra provide a clear map of the carbon-hydrogen framework, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry definitively establishes the molecular weight and offers insight into its fragmentation behavior, with the chlorine isotope pattern serving as a crucial confirmation point. This guide consolidates this essential data, providing a reliable, in-depth reference for scientists engaged in research and development involving this versatile chemical intermediate.
References
- 1. perfumerflavorist.com [perfumerflavorist.com]
- 2. This compound | C5H5ClN2 | CID 12600386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 59303-10-5 [m.chemicalbook.com]
- 4. This compound | 59303-10-5 | FC57593 [biosynth.com]
- 5. Pyrazine, 2-chloro-3-methyl- [webbook.nist.gov]
- 6. Synthesis of substituted pyrazines from N -allyl malonamides - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11529F [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. 2-Methylpyrazine(109-08-0) 13C NMR spectrum [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Chemical properties and reactivity of 2-Chloro-5-methylpyrazine
An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Chloro-5-methylpyrazine
Introduction
This compound stands as a pivotal heterocyclic building block within the landscape of modern organic synthesis. As a substituted pyrazine, its electron-deficient aromatic system, combined with the reactive chlorine handle, renders it an exceptionally versatile intermediate for constructing complex molecular architectures. The pyrazine core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved therapeutics, including drugs for cancer, viral infections, and cardiovascular diseases.[1][2] The strategic importance of this moiety stems from its ability to engage in hydrogen bonding and other non-covalent interactions, modulating the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients.
This guide provides an in-depth technical overview of the chemical properties and reactivity of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of facts to explore the causal relationships that govern its synthetic transformations. We will delve into the electronic nature of the molecule, dissect the mechanisms of its key reactions, and present field-proven protocols to empower scientists in their research and development endeavors.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectroscopic properties is the foundation of its effective use. These characteristics are crucial for identity confirmation, purity assessment, and reaction monitoring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 59303-10-5 | [3][4] |
| Molecular Formula | C₅H₅ClN₂ | [4] |
| Molecular Weight | 128.56 g/mol | [4] |
| Appearance | Colorless to yellow solid or liquid | |
| Boiling Point | 172 °C | [3] |
| Density | 1.234 g/cm³ | [3] |
| Flash Point | 72 °C | [3] |
| Storage Conditions | Inert atmosphere, 2-8 °C | |
Table 2: Representative Spectroscopic Data for this compound
| Technique | Expected Data | Interpretation |
|---|---|---|
| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.2-8.4 (s, 1H), δ ~8.1-8.3 (s, 1H), δ ~2.5-2.7 (s, 3H) | Two singlets in the aromatic region corresponding to the two non-equivalent pyrazine protons. One singlet in the aliphatic region for the methyl protons. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~153, ~150, ~146, ~143, ~21 | Four distinct signals in the aromatic region for the pyrazine ring carbons and one signal in the aliphatic region for the methyl carbon. |
| IR (cm⁻¹) | ~3050-3100 (Aromatic C-H Stretch), ~2900-3000 (Aliphatic C-H Stretch), ~1550-1600 (C=N, C=C Stretch), ~800-850 (C-Cl Stretch) | Characteristic peaks confirming the presence of the aromatic ring, methyl group, and chloro-substituent. |
| Mass Spec. (EI) | m/z 128 (M⁺), 130 (M+2)⁺ | Molecular ion peak at 128, with a characteristic M+2 peak of approximately one-third the intensity, confirming the presence of one chlorine atom. |
Scientist's Insight: The two distinct singlets for the aromatic protons in the ¹H NMR spectrum are a key identifier, confirming the 2,5-disubstitution pattern. In reaction monitoring, the disappearance of these signals and the appearance of new, often more complex, splitting patterns provide a clear indication of successful transformation at the C2 position.
Core Reactivity Principles: The Electrophilic Nature of the Pyrazine Ring
The reactivity of this compound is fundamentally governed by the electronic properties of the pyrazine ring. The two nitrogen atoms are highly electronegative and exert a powerful electron-withdrawing effect (a -I inductive and -M mesomeric effect) on the entire aromatic system. This effect significantly reduces the electron density of the ring carbons, rendering them electrophilic and highly susceptible to attack by nucleophiles. The chlorine atom at the C2 position is therefore "activated" towards substitution.
Caption: Electronic nature of this compound.
This inherent electrophilicity makes Nucleophilic Aromatic Substitution (SNAr) a primary and highly effective reaction pathway. Furthermore, the polarized C-Cl bond provides a perfect site for oxidative addition by low-valent transition metals, opening the door to a vast array of powerful cross-coupling reactions.
Key Synthetic Transformations and Methodologies
The true utility of this compound is demonstrated by its participation in a wide range of synthetic transformations that allow for the precise and efficient introduction of new functional groups.
A. Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction
SNAr is often the most direct method for functionalizing this compound with heteroatom nucleophiles such as amines, alcohols, and thiols.
Mechanistic Insight: The reaction proceeds via a two-step addition-elimination mechanism.[5] First, the nucleophile attacks the electron-deficient carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atoms, which provides a strong thermodynamic driving force for this initial step. The subsequent, typically rapid, step involves the elimination of the chloride ion to restore aromaticity, yielding the substituted product.[6]
Experimental Protocol 1: General Procedure for SNAr with an Amine
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMSO, DMF, or NMP).
-
Addition of Reagents: Add the desired amine nucleophile (1.1-1.5 eq.) followed by a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 2.0-3.0 eq.).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature is substrate-dependent and should be determined by empirical monitoring.
-
Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to yield the desired 2-amino-5-methylpyrazine derivative.
Caption: General experimental workflow for SNAr reactions.
B. Palladium-Catalyzed Cross-Coupling: Building Molecular Complexity
While SNAr is powerful, its scope can be limited. Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and this compound is an excellent substrate for these transformations, enabling the formation of C-C, C-N, and C-S bonds under conditions often milder than classical methods.
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
1. Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds that are prevalent in pharmaceuticals.[7][8]
Mechanistic Insight: The key to this reaction is the transmetalation step, where the organic group from an organoboron species (e.g., a boronic acid) is transferred to the palladium(II) center. This step requires activation by a base, which coordinates to the boron atom, forming a more nucleophilic "ate" complex, thereby facilitating the transfer of the aryl group to the palladium.[9]
Experimental Protocol 2: Synthesis of 2-Aryl-5-methylpyrazine via Suzuki-Miyaura Coupling
-
Setup: To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).[10]
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent like Toluene, Dioxane, or DME, and an aqueous solution of the base.
-
Reaction: Heat the mixture under an inert atmosphere to 80-100 °C, monitoring by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. The organic layers are combined, dried, and concentrated. Purification is achieved by column chromatography.
Table 3: Typical Suzuki-Miyaura Reaction Conditions
| Component | Examples | Rationale |
|---|---|---|
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | Provides the active Pd(0) species for the catalytic cycle. |
| Ligand | PPh₃, SPhos, XPhos | Stabilizes the Pd center and modulates its reactivity. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for efficient transmetalation. |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Solubilizes both organic and inorganic reagents. |
2. Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is a powerful and general method for forming C-N bonds, often succeeding where traditional SNAr reactions fail due to poor nucleophilicity of the amine or harsh required conditions.[11][12]
Mechanistic Insight: The Buchwald-Hartwig amination follows the general palladium-catalyzed cycle.[13][14] The critical reductive elimination step, which forms the C-N bond, is often the rate-limiting step. The development of bulky, electron-rich phosphine ligands (e.g., Josiphos, XPhos, RuPhos) has been crucial to the reaction's success, as these ligands accelerate the reductive elimination step and prevent catalyst decomposition.[15]
Experimental Protocol 3: Synthesis of 2-Amino-5-methylpyrazine Derivatives via Buchwald-Hartwig Amination
-
Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4 eq.).
-
Solvent: Add an anhydrous, degassed solvent such as Toluene or Dioxane.
-
Reaction: Heat the sealed reaction vessel to 80-110 °C until the starting material is consumed (monitored by GC-MS or LC-MS).
-
Work-up and Purification: Cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent. The crude product is then purified by column chromatography.
3. Sonogashira Coupling (C-C Alkyne Formation)
The Sonogashira coupling provides a direct route to aryl-alkyne structures, which are valuable intermediates for further transformations or as components of electro-optical materials and pharmaceuticals.[16]
Mechanistic Insight: This reaction uniquely employs a dual catalytic system. A palladium catalyst facilitates the main cross-coupling cycle, while a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate is highly reactive and readily undergoes transmetalation with the palladium(II) complex, leading to high efficiency and yields.[17]
Experimental Protocol 4: Synthesis of 2-Alkynyl-5-methylpyrazine via Sonogashira Coupling
-
Setup: To a flask, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) salt (e.g., CuI, 1-5 mol%) in a solvent like THF or DMF.
-
Reagents: Add a base, typically an amine such as triethylamine or diisopropylamine, which also serves as a solvent or co-solvent. Then, add the terminal alkyne (1.1-1.5 eq.).
-
Reaction: Stir the reaction at room temperature or with gentle heating under an inert atmosphere.
-
Work-up and Purification: Once the reaction is complete, filter off any solids, concentrate the filtrate, and purify the residue by column chromatography.
Safety and Handling
As a responsible scientist, proper handling of all chemicals is paramount. This compound should be handled with appropriate care.
-
Hazards: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and serious eye irritation.[4]
-
Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.
Conclusion
This compound is far more than a simple halogenated heterocycle; it is a powerful and versatile platform for the synthesis of complex, high-value molecules. Its inherent electronic properties make it an excellent substrate for both nucleophilic aromatic substitution and a host of modern transition metal-catalyzed cross-coupling reactions. By understanding the underlying mechanisms and applying the robust protocols detailed in this guide, researchers in drug discovery and materials science can effectively leverage the unique reactivity of this scaffold to accelerate their innovation and achieve their synthetic goals.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound CAS#: 59303-10-5 [m.chemicalbook.com]
- 4. This compound | C5H5ClN2 | CID 12600386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. name-reaction.com [name-reaction.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. jk-sci.com [jk-sci.com]
- 16. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 17. Cross-Coupling Reaction of Chloropyrazines with Acetylenes [jstage.jst.go.jp]
Navigating the Solution Landscape: A Technical Guide to the Solubility of 2-Chloro-5-methylpyrazine in Organic Solvents
For Immediate Release
[City, State] – [Date] – This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 2-chloro-5-methylpyrazine, a key intermediate in pharmaceutical and agrochemical research. Authored for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of solubility and offers detailed, field-proven methodologies for its empirical determination. By synthesizing theoretical principles with practical experimental protocols, this guide aims to empower researchers to confidently and accurately navigate the solubility landscape of this important heterocyclic compound.
Executive Summary
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical parameter that profoundly influences its bioavailability, formulation, and overall viability in the drug development pipeline.[1] Understanding and accurately quantifying the solubility of this compound in a range of organic solvents is paramount for process optimization, from synthesis and purification to the final dosage form design. This guide provides a foundational understanding of the factors governing the solubility of this compound, outlines established experimental protocols for its determination, and offers insights into predicting its behavior in various solvent systems.
Physicochemical Profile of this compound
A thorough understanding of the molecular properties of this compound is the cornerstone for predicting and interpreting its solubility behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₅ClN₂ | [2][3] |
| Molecular Weight | 128.56 g/mol | [2][3] |
| Appearance | Colorless to yellow solid or liquid | [4] |
| Boiling Point | 172 °C | [5] |
| Density | 1.234 g/cm³ | [5] |
| pKa (Predicted) | -0.31 ± 0.10 | [5] |
| SMILES | CC1=CN=C(C=N1)Cl | [2] |
| InChIKey | XSDAJECCWPYVGW-UHFFFAOYSA-N | [2][4] |
The structure of this compound, featuring a polar pyrazine ring with a chlorine atom and a methyl group, suggests a molecule with moderate polarity. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, which can influence its interaction with protic solvents. The presence of the chlorine atom adds to the molecule's polarity and potential for dipole-dipole interactions.
Theoretical Framework of Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[6] This principle suggests that a solute will have higher solubility in a solvent with similar polarity. The solubility of a solid in a liquid is a thermodynamic equilibrium process, influenced by factors such as temperature, pressure, and the physicochemical properties of both the solute and the solvent.[1]
Solvent Polarity and its Influence
Organic solvents can be broadly classified based on their polarity into polar protic, polar aprotic, and nonpolar solvents.
-
Polar Protic Solvents (e.g., methanol, ethanol): These solvents can engage in hydrogen bonding and are generally good solvents for polar compounds. Given the presence of nitrogen atoms in the pyrazine ring, this compound is expected to exhibit reasonable solubility in these solvents.
-
Polar Aprotic Solvents (e.g., acetone, acetonitrile, ethyl acetate): These solvents have dipole moments but do not have acidic protons. They are effective at dissolving polar molecules that are not capable of hydrogen bonding.
-
Nonpolar Solvents (e.g., hexanes, toluene): These solvents have low dielectric constants and are suitable for dissolving nonpolar compounds. The solubility of this compound in these solvents is expected to be lower compared to polar solvents. A related compound, 3-chloro-5-methylpyrazine-2-carbonitrile, is noted to be soluble in non-polar and slightly polar organic solvents like hexanes and ethyl acetate.
Temperature Dependence of Solubility
For most solid solutes, solubility increases with an increase in temperature.[6][7] This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings. This temperature dependence is a critical factor to consider during process development, particularly for crystallization and purification steps.
Expected Solubility Profile of this compound
Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Methanol | Polar Protic | High | Potential for hydrogen bonding with the pyrazine nitrogens. |
| Ethanol | Polar Protic | High | Similar to methanol, with slightly lower polarity. |
| Acetone | Polar Aprotic | Moderate to High | Good for dissolving moderately polar compounds. |
| Ethyl Acetate | Polar Aprotic | Moderate | A less polar solvent than acetone. |
| Dichloromethane | Polar Aprotic | Moderate to High | Effective at dissolving a wide range of organic compounds. |
| Acetonitrile | Polar Aprotic | Moderate | A polar solvent that can engage in dipole-dipole interactions. |
| Toluene | Nonpolar | Low to Moderate | Expected lower solubility due to the polar nature of the solute. |
| Hexane | Nonpolar | Low | Significant difference in polarity between solute and solvent. |
Experimental Determination of Solubility: Protocols and Methodologies
To obtain accurate and reliable solubility data, a systematic experimental approach is essential. The "gold standard" for determining equilibrium solubility is the saturated shake-flask method .[2][9][10] This section provides a detailed protocol for this method, along with alternative approaches.
The Saturated Shake-Flask Method
This method involves equilibrating an excess amount of the solid solute with the solvent of interest at a constant temperature until the solution is saturated.[5][9] The concentration of the solute in the saturated solution is then determined analytically.
Caption: Workflow for the Saturated Shake-Flask Solubility Determination.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of crystalline this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium is reached and the solution is truly saturated.
-
Solvent Addition: To each vial, add a precise volume of the desired organic solvent.
-
Equilibration: Seal the vials tightly to prevent solvent evaporation and place them in a constant-temperature shaker bath. The system should be agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette. To remove any remaining undissolved microparticles, filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE).
-
Analysis: Accurately dilute the filtered aliquot with a suitable solvent to bring the concentration within the linear range of the analytical method. The concentration of this compound in the diluted sample is then determined using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Alternative Methodologies
The gravimetric method is a simpler, albeit potentially less precise, technique for determining solubility.[4][11][12]
Caption: Gravimetric Method for Solubility Determination.
Protocol Outline:
-
Prepare a saturated solution as described in the shake-flask method.
-
Filter the solution to remove any undissolved solid.
-
Accurately transfer a known volume of the clear filtrate to a pre-weighed, dry container.
-
Carefully evaporate the solvent under reduced pressure or in a fume hood.
-
Once the solvent is completely removed, weigh the container with the dried residue.
-
The difference in weight gives the mass of the dissolved this compound.
-
Solubility is then calculated as the mass of the solute per volume of the solvent.
For compounds with a strong chromophore, UV-Vis spectroscopy can be a rapid method for determining solubility, particularly for high-throughput screening.[10][13]
Protocol Outline:
-
Prepare a saturated solution and filter it as previously described.
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to construct a calibration curve.
-
Dilute the saturated filtrate to an appropriate concentration and measure its absorbance.
-
Determine the concentration of the diluted sample from the calibration curve and calculate the original solubility.
Data Interpretation and Application
The obtained solubility data is invaluable for various stages of drug development:
-
Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.
-
Formulation Development: Choosing suitable excipients and developing a stable dosage form with optimal dissolution characteristics.
-
Preclinical Studies: Understanding the potential for precipitation upon administration and its impact on absorption and bioavailability.
Safety and Handling
This compound is harmful if swallowed, in contact with skin, or if inhaled.[2] It can cause skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
While specific, publicly available quantitative solubility data for this compound is limited, a sound scientific understanding of its physicochemical properties allows for a reasoned prediction of its behavior in various organic solvents. This guide provides the theoretical framework and detailed, practical methodologies for researchers to experimentally determine the solubility of this compound with a high degree of accuracy and confidence. The application of these robust experimental techniques will undoubtedly facilitate the efficient and successful development of new chemical entities incorporating the this compound scaffold.
References
- 1. pharmacyjournal.info [pharmacyjournal.info]
- 2. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound | Scilit [scilit.com]
- 3. scbt.com [scbt.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. m.youtube.com [m.youtube.com]
- 7. 2-Chloro-5-methylpyridine 97 18368-64-4 [sigmaaldrich.com]
- 8. 2-Ethyl-5-methylpyrazine | C7H10N2 | CID 25915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. enamine.net [enamine.net]
- 11. pharmajournal.net [pharmajournal.net]
- 12. Gravimetric analysis - Wikipedia [en.wikipedia.org]
- 13. Shake-Flask Solubility Assay - Enamine [enamine.net]
2-Chloro-5-methylpyrazine safety and handling precautions
An In-Depth Technical Guide to the Safe Handling of 2-Chloro-5-methylpyrazine
This guide provides a comprehensive framework for the safe handling, storage, and emergency management of this compound (CAS No: 59303-10-5), a key intermediate in pharmaceutical and agrochemical synthesis.[1] The protocols and insights detailed herein are intended for researchers, chemists, and drug development professionals who work with this compound. The causality behind each recommendation is explained to foster a deep-rooted culture of safety that extends beyond mere procedural compliance.
A foundational understanding of a chemical's properties is the first step in a robust safety assessment. This compound is a colorless to yellow solid or liquid with the molecular formula C₅H₅ClN₂.[2] Its reactivity and potential hazards are directly linked to its physical state and chemical structure.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Weight | 128.56 g/mol | [3] |
| Boiling Point | 172°C | [4] |
| Density | 1.234 g/cm³ | [4] |
| Flash Point | 72°C | [4] |
| Physical Form | Colorless to yellow solid or liquid | [2] |
| Storage Temperature | Inert atmosphere, 2-8°C | [2] |
The flash point of 72°C indicates that while not classified as highly flammable, it can form combustible mixtures with air at elevated temperatures, a critical consideration for storage and heating protocols.
Hazard Identification and GHS Classification
This compound is classified as hazardous under the Globally Harmonized System (GHS).[3] Understanding these classifications is crucial for selecting appropriate controls and personal protective equipment (PPE). The primary hazards are acute toxicity and irritation.[3][5]
Table 2: GHS Hazard Classification
| Classification | Hazard Statement | Signal Word | Pictogram | Source |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | GHS07 (Exclamation Mark) | [2][3] |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | Warning | GHS07 (Exclamation Mark) | [3] |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Warning | GHS07 (Exclamation Mark) | [3] |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning | GHS07 (Exclamation Mark) | [2][5] |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | GHS07 (Exclamation Mark) | [2][5] |
| Specific target organ toxicity, single exposure (Category 3) | H335: May cause respiratory irritation | Warning | GHS07 (Exclamation Mark) | [2][5] |
These classifications dictate the necessity of preventing all routes of exposure—ingestion, skin/eye contact, and inhalation. The causality is clear: the compound's chemical nature allows it to disrupt biological processes upon absorption, leading to systemic harm and localized irritation.[6]
The Hierarchy of Controls: A Systematic Approach to Safety
The most effective safety protocols prioritize engineering and administrative controls over sole reliance on PPE. This systematic approach, known as the Hierarchy of Controls, provides a self-validating system for minimizing risk.
Caption: The Hierarchy of Controls prioritizes systematic risk reduction.
-
Engineering Controls: The primary line of defense is to physically isolate personnel from the hazard. All handling of this compound, including weighing and transferring, must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[7][8] The ventilation system directly removes the hazard at the source.
-
Administrative Controls: Safe work practices are critical. Do not eat, drink, or smoke in laboratory areas.[9] Ensure clear labeling of all containers. Access to areas where this compound is stored and handled should be restricted to trained personnel.
-
Personal Protective Equipment (PPE): PPE is the last line of defense, used in conjunction with the controls above. It does not eliminate the hazard but provides a barrier.[10] The required PPE includes:
-
Eye and Face Protection: Chemical safety goggles or a face shield worn over safety glasses are mandatory to protect against splashes.[11][12]
-
Hand Protection: Chemical-resistant, impermeable gloves (e.g., Nitrile rubber) must be worn.[7] Gloves should be inspected before use and changed immediately if contamination is suspected.[13]
-
Body Protection: A chemical-resistant lab coat or coveralls must be worn and kept fully buttoned.[7][13] Ensure shoes fully cover the foot.[11]
-
Detailed Protocols for Handling and Storage
Adherence to standardized protocols is essential for safety and experimental reproducibility.
Protocol 4.1: Standard Handling Procedure
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary items.
-
PPE Donning: Don all required PPE as described in Section 3.
-
Transfer: Conduct all transfers of the chemical within the fume hood. Use non-sparking tools if there is any risk of static discharge.[14]
-
Container Management: Keep the container tightly closed when not in use to prevent the release of vapors.[9]
-
Hygiene: After handling, wash hands thoroughly with soap and water.[9] Remove and properly store or dispose of PPE.
Protocol 4.2: Storage
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, adhering to the recommended 2-8°C temperature range.[2][9] The storage location should be a designated, locked cabinet.[5]
-
Ignition Sources: Store away from heat, sparks, open flames, and other ignition sources.[7]
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.[12]
Emergency Procedures: Accidental Release and Exposure
A swift and correct response to an emergency can significantly mitigate harm.
Accidental Release Measures
In the event of a spill, the following workflow must be initiated immediately.
Caption: A clear workflow for responding to an accidental chemical spill.
Protocol 5.1.1: Spill Cleanup
-
Evacuate and Ventilate: Evacuate all non-essential personnel and ensure the area is well-ventilated, using the fume hood to its full capacity.[5]
-
Containment: For a minor spill, absorb the material with a non-combustible, inert material such as sand, vermiculite, or earth.[7] Prevent the spill from entering drains or water courses.[15]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, sealed container for disposal.[8][9]
-
Decontamination: Clean the affected area thoroughly.
-
Disposal: Dispose of the container and any contaminated PPE as hazardous waste in accordance with local, state, and federal regulations.[5]
First Aid Measures
Immediate and appropriate first aid is critical. This decision tree outlines the necessary steps for different exposure routes.[16]
Caption: Immediate first aid actions based on the route of exposure.
-
Inhalation: Move the victim to fresh air immediately.[17] If breathing is difficult, trained personnel should administer oxygen.[12] Seek prompt medical attention.[17]
-
Skin Contact: Immediately take off all contaminated clothing.[16] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[15][17]
-
Eye Contact: Flush eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[18] Seek immediate medical attention from an ophthalmologist.[15]
-
Ingestion: Rinse the mouth with water.[16] Do NOT induce vomiting.[5][19] Call a physician or Poison Control Center immediately.[16]
Fire-Fighting Measures
This section provides guidance for responding to a fire involving this compound.[20]
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[16]
-
Specific Hazards: The compound is combustible and its vapors can form explosive mixtures with air at elevated temperatures. Hazardous combustion products may include carbon oxides and nitrogen oxides (NOx).
-
Protective Actions: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[15][16]
Disposal Considerations
Proper disposal is a legal and ethical responsibility to protect human health and the environment.
-
Procedure: Dispose of unused material and its container at an approved waste disposal plant. Do not let the chemical enter drains or sewer systems.[15][16]
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning if possible.[16] Otherwise, they must be disposed of as hazardous waste.
This guide provides a detailed framework for mitigating the risks associated with this compound. A proactive and educated approach to safety is paramount in the research and development environment. Always consult the most recent Safety Data Sheet (SDS) for the specific material you are using and adhere to your institution's safety policies.
References
- 1. sihaulichemicals.com [sihaulichemicals.com]
- 2. This compound | 59303-10-5 [sigmaaldrich.com]
- 3. This compound | C5H5ClN2 | CID 12600386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 59303-10-5 [m.chemicalbook.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. fishersci.com [fishersci.com]
- 13. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. biosynth.com [biosynth.com]
- 16. echemi.com [echemi.com]
- 17. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 18. c2cfirstaidaquatics.com [c2cfirstaidaquatics.com]
- 19. First Aid - Chemical Poisoning [moh.gov.sa]
- 20. cdp.dhs.gov [cdp.dhs.gov]
Introduction: The Significance of 2-Chloro-5-methylpyrazine in Modern Chemistry
An In-depth Technical Guide to the Synthesis and Discovery of 2-Chloro-5-methylpyrazine
This compound (C₅H₅ClN₂) is a substituted pyrazine derivative that has emerged as a crucial intermediate in the synthesis of a variety of commercially important compounds.[1][2] Its structural motif is a key building block in the development of pharmaceuticals and agrochemicals.[3][4] The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, imparts unique electronic properties and biological activities to molecules that contain it.[5][6] The strategic placement of a chloro group at the 2-position and a methyl group at the 5-position makes this compound a versatile precursor for further chemical modifications, enabling the construction of more complex molecular architectures.
While the specific moment of its initial discovery is not prominently documented, the emergence of this compound is intrinsically linked to the broader history of pyrazine chemistry, which dates back to the 19th century with foundational synthesis methods like the Staedel–Rugheimer (1876) and Gutknecht (1879) pyrazine syntheses.[7] The development of this and other substituted pyrazines has been driven by the demand for novel compounds in applied chemical industries. This guide provides a comprehensive overview of the principal synthetic routes to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and the rationale behind methodological choices.
Part 1: Key Synthetic Strategies
The synthesis of this compound can be approached through several distinct routes, each with its own advantages and challenges. The choice of a particular method often depends on the availability of starting materials, desired scale of production, and safety considerations. The most prominent strategies involve the direct chlorination of a methylpyrazine precursor or the conversion of a pre-functionalized pyrazine ring.
Direct Chlorination of 2-Methylpyrazine
One of the most direct conceptual routes to this compound is the chlorination of 2-methylpyrazine. However, this reaction can be challenging to control, often yielding a mixture of isomers and over-chlorinated byproducts. The reaction typically proceeds via an electrophilic substitution mechanism, but the conditions can also favor radical pathways.
A study on the chlorination of alkylpyrazines demonstrated that reacting 2-methylpyrazine with chlorine gas in a solvent like carbon tetrachloride can produce a mixture of 2-chloro-3-methylpyrazine and this compound.[8] The separation of these isomers can be difficult, which is a significant drawback of this method for targeted synthesis.
Experimental Protocol: Chlorination of 2-Methylpyrazine
-
Materials: 2-methylpyrazine, Carbon tetrachloride (or another suitable inert solvent), Chlorine gas.
-
Procedure:
-
Dissolve 2-methylpyrazine in carbon tetrachloride in a reaction vessel equipped with a gas inlet, a condenser, and a stirrer.
-
Bubble chlorine gas through the solution. The reaction is often exothermic, and a precipitate (likely the hydrochloride salt of the pyrazine) may form.[8]
-
Continue the passage of chlorine for a designated period to ensure complete reaction.
-
Upon completion, the reaction mixture is typically worked up by neutralizing the excess acid and extracting the organic products.
-
The resulting mixture of chlorinated isomers requires purification, often by fractional distillation or chromatography, to isolate the desired this compound.[8]
-
Causality and Experimental Choices:
-
Solvent: Carbon tetrachloride is a traditional, non-polar solvent that is inert to chlorine under these conditions. However, due to its toxicity and environmental concerns, alternative solvents are often sought in modern applications.
-
Reaction Control: The lack of regioselectivity is a major challenge. The pyrazine ring is deactivated towards electrophilic substitution, and the reaction conditions can be harsh, leading to complex product mixtures.
Synthesis from 2-Hydroxy-5-methylpyrazine
A more controlled and widely employed method for synthesizing this compound involves the conversion of the hydroxyl group in 2-hydroxy-5-methylpyrazine (which exists in tautomeric equilibrium with 5-methyl-2(1H)-pyrazinone) into a chloro group. This is a standard transformation in heterocyclic chemistry, typically achieved using chlorinating agents like phosphorus oxychloride (POCl₃) or phosgene.[9][10]
This two-step approach begins with the synthesis of the 2-hydroxy-5-methylpyrazine precursor. The most established method for this is the Reuben G. Jones synthesis, which involves the base-catalyzed condensation of a 1,2-dicarbonyl compound (methylglyoxal) with an α-aminoamide (alaninamide).[11]
Workflow for Synthesis via Hydroxypyrazine Intermediate
Caption: Workflow for the two-step synthesis of this compound.
Experimental Protocol: Synthesis of 2-Hydroxy-5-methylpyrazine [11]
-
Materials: Methylglyoxal (40% aqueous solution), Alaninamide hydrochloride, Sodium hydroxide, Methanol.
-
Procedure:
-
Dissolve alaninamide hydrochloride in methanol and cool the solution to between -10°C and 0°C.
-
Slowly add an aqueous solution of sodium hydroxide, maintaining the low temperature. This deprotonates the amino group of the alaninamide.
-
Add the methylglyoxal solution dropwise to the basic mixture, ensuring the temperature remains below 5°C to control the exothermic reaction.
-
After the reaction is complete (monitored by TLC), neutralize the mixture and remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry and concentrate the organic extracts to obtain the crude 2-hydroxy-5-methylpyrazine, which can be purified by recrystallization.
-
Experimental Protocol: Chlorination of 2-Hydroxy-5-methylpyrazine
-
Materials: 2-Hydroxy-5-methylpyrazine, Phosphorus oxychloride (POCl₃).
-
Procedure:
-
In a reaction vessel equipped with a reflux condenser, carefully add 2-hydroxy-5-methylpyrazine to an excess of phosphorus oxychloride.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete.
-
Carefully quench the reaction mixture by pouring it over crushed ice. This hydrolyzes the excess POCl₃.
-
Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide).
-
Extract the product with an organic solvent (e.g., dichloromethane or ether).
-
Wash, dry, and concentrate the organic extracts. The crude this compound can be purified by distillation or chromatography.
-
Causality and Experimental Choices:
-
Two-Step Approach: This method offers superior regioselectivity and control compared to direct chlorination, resulting in a cleaner product and higher yield of the desired isomer.
-
Chlorinating Agent: POCl₃ is a powerful and common reagent for converting hydroxyl groups on heteroaromatic rings to chloro groups. It activates the hydroxyl group, making it a good leaving group for subsequent nucleophilic attack by chloride ions.
Part 2: Alternative Synthetic Routes
While the previously described methods are the most common, other strategies have been explored, often in the context of patent literature for specific applications.
From 2-Amino-5-methylpyrazine
The conversion of an amino group to a chloro group can be achieved via a Sandmeyer-type reaction. This involves the diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt, which is then decomposed in the presence of a copper(I) chloride catalyst. While this is a standard transformation, it is less commonly used for the preparation of this compound, as the precursor, 2-amino-5-methylpyrazine, is often synthesized from this compound by reaction with ammonia.[12]
Ring Synthesis with Pre-installed Functionality
Certain patented methods describe the construction of the pyrazine ring in a way that directly yields the desired substituted product. For instance, a method for preparing 2-methyl-5-pyrazine formate involves the reaction of methylglyoxal with 2-aminomalonamide, followed by cyclization, hydrolysis, halogenation, and reduction.[13] While this specific patent aims for a different final product, the intermediate steps involve the creation of a halogenated methylpyrazine core, illustrating the principle of building the desired functionality during the ring synthesis process.
Part 3: Purification and Characterization
Regardless of the synthetic route, the final product must be purified and its identity confirmed.
-
Purification: Common laboratory and industrial techniques for purifying this compound include:
-
Characterization: The identity and purity of this compound are confirmed using a suite of analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₅H₅ClN₂ | [1] |
| Molecular Weight | 128.56 g/mol | [1] |
| CAS Number | 59303-10-5 | [1][2] |
| Appearance | Varies; may be a liquid or low-melting solid | |
| IUPAC Name | This compound | [1] |
Spectroscopic data is essential for unambiguous structure elucidation:
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the two aromatic protons on the pyrazine ring and a singlet for the methyl group protons.
-
¹³C NMR: The carbon NMR spectrum would provide signals for the five distinct carbon atoms in the molecule.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl).
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-H, C=N, and C-Cl bonds.
Conclusion
The synthesis of this compound is a topic of significant interest due to the compound's role as a versatile chemical intermediate. While direct chlorination of 2-methylpyrazine offers a straightforward approach, it suffers from a lack of selectivity. The most reliable and controlled synthesis proceeds through the chlorination of 2-hydroxy-5-methylpyrazine, which is itself synthesized via the well-established Reuben G. Jones reaction. This multi-step process provides a high degree of control over the final product's regiochemistry. As the demand for novel pharmaceuticals and agrochemicals continues to grow, the development of efficient and scalable syntheses for key building blocks like this compound will remain a critical area of research for chemists and drug development professionals.
References
- 1. This compound | C5H5ClN2 | CID 12600386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 59303-10-5 | FC57593 [biosynth.com]
- 3. Page loading... [guidechem.com]
- 4. Preparation of 2-chloro-5-methylpyridine - Patent 0121320 [data.epo.org]
- 5. Synthesis and reactions of Pyrazine | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazine - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. EP0121320A1 - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 10. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. CN111925333A - Preparation method, product and application of 2-amino-5-methylpyrazine - Google Patents [patents.google.com]
- 13. CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
Biological activity of 2-Chloro-5-methylpyrazine and its analogues
An In-depth Technical Guide to the Biological Activity of 2-Chloro-5-methylpyrazine and its Analogues
Abstract
Pyrazine and its derivatives represent a cornerstone in heterocyclic chemistry, demonstrating a remarkable breadth of biological activities that have been harnessed in pharmaceuticals, agrochemicals, and flavor chemistry.[1][2][3][4] This technical guide focuses on this compound, a key synthetic intermediate, and explores its potential biological activities through a comprehensive analysis of its structural analogues. Due to the limited direct research on this compound itself, this paper synthesizes data from a wide array of related pyrazine compounds to build a predictive profile of its pharmacological potential.[5] We will delve into the anticancer, antimicrobial, neuroprotective, and anti-inflammatory properties exhibited by this class of molecules, supported by detailed experimental protocols, mechanistic pathways, and structure-activity relationship insights to provide a foundational resource for researchers and drug development professionals.
The Pyrazine Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a prominent pharmacophore in drug discovery.[1][2][6] Its unique electronic properties, including a weaker base nature compared to pyridine and pyrimidine, and its ability to act as a hydrogen bond acceptor, enhance its binding affinity to biological targets.[1][4][6] This scaffold is present in several FDA-approved drugs, such as the anti-mycobacterial agent Pyrazinamide, the diuretic Amiloride, and the first-in-class proteasome inhibitor Bortezomib, used in multiple myeloma treatment.[7] The versatility of the pyrazine ring allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
References
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]
An In-Depth Technical Guide to 2-Chloro-5-methylpyrazine: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide serves as a comprehensive technical resource on 2-Chloro-5-methylpyrazine (CAS 59303-10-5), a key heterocyclic intermediate. It provides an in-depth exploration of its synthesis, chemical reactivity, and applications, with a focus on providing actionable insights and protocols for laboratory and development settings.
Section 1: Overview and Physicochemical Properties
The pyrazine ring is a privileged scaffold in medicinal chemistry and materials science, valued for its unique electronic properties and ability to serve as a hydrogen bond acceptor. This compound is a functionalized derivative that acts as a versatile building block for introducing the 5-methylpyrazine moiety into more complex molecular architectures. Its utility stems from the reactivity of the chlorine atom at the 2-position, which is readily displaced by various nucleophiles.
Key chemical identifiers and properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 59303-10-5 | [1] |
| Molecular Formula | C₅H₅ClN₂ | [1] |
| Molecular Weight | 128.56 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | CC1=CN=C(C=N1)Cl | [1] |
| InChIKey | XSDAJECCWPYVGW-UHFFFAOYSA-N | [1] |
| Appearance | Liquid | |
| Predicted XLogP3-AA | 1.1 | [1] |
| Topological Polar Surface Area | 25.8 Ų | [1] |
Section 2: Synthesis Methodologies
The synthesis of substituted pyrazines often begins with the construction of the core heterocyclic ring, followed by functionalization. A plausible and scalable route to this compound can be adapted from patented procedures for related pyrazine carboxylic acids, which involve cyclization, hydrolysis, and subsequent chlorination.[2][3]
A common strategy involves the initial formation of a hydroxypyrazine precursor, which is then converted to the target chloropyrazine.
-
Cyclization: The pyrazine ring is formed by condensing a 1,2-dicarbonyl compound (like methylglyoxal) with an amino-amide (like 2-amino malonamide) under basic conditions.[2][3]
-
Hydrolysis & Decarboxylation: The resulting amide or ester is hydrolyzed to a carboxylic acid, which can then be decarboxylated if necessary.
-
Chlorination: The key step is the conversion of the hydroxyl group (in its tautomeric pyrazinone form) to the chloro group. This is typically achieved using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[2][4]
Figure 1: Proposed synthetic pathway for this compound.
Section 3: Chemical Reactivity and Mechanistic Insights
The chemical behavior of this compound is dominated by the electron-deficient nature of the pyrazine ring, which activates the C2-chloro substituent for nucleophilic displacement.
Nucleophilic Aromatic Substitution (SNAr)
The primary reaction pathway is Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nitrogen atoms of the pyrazine ring stabilize the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack, facilitating the displacement of the chloride ion. This makes it an excellent substrate for reactions with a wide range of nucleophiles.[5]
-
Amination: Reaction with primary or secondary amines (e.g., Buchwald-Hartwig amination) yields 2-amino-5-methylpyrazines, a common core in many biologically active molecules.[5][6]
-
Alkoxylation/Aryloxylation: Alkoxides or phenoxides can displace the chloride to form ethers.
-
Thiolation: Thiolates react to form the corresponding thioethers.
Palladium-Catalyzed Cross-Coupling Reactions
As a heteroaryl chloride, this compound is also a competent partner in various palladium-catalyzed cross-coupling reactions, which enable the formation of carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces aryl or other heteroaryl groups at the 2-position.[5]
-
Stille Coupling: Coupling with organostannanes provides another route to C-C bond formation.
-
Heck Coupling: Reaction with alkenes can be used to install vinyl groups.
Figure 2: Major reaction classes for this compound.
Section 4: Applications in Research and Development
This compound is primarily used as an intermediate in the synthesis of higher-value compounds, particularly in the pharmaceutical and agrochemical industries.
-
Pharmaceuticals: The 5-methylpyrazine scaffold appears in molecules targeting a range of biological pathways. A US patent cites this compound (by its CAS number 59303-10-5) as a reactant in the synthesis of heterocyclic amine derivatives.[6] These derivatives are investigated for their potential to treat a variety of disorders, including depression, anxiety, Parkinson's disease, and diabetes, by modulating G protein-coupled receptors.[7]
-
Agrochemicals: While many search results point to the related compound 2-chloro-5-methylpyridine as a key agrochemical intermediate, the pyrazine moiety is also prevalent in modern crop protection agents due to its favorable metabolic profile and bioactivity.
Section 5: Analytical Characterization
The identity and purity of this compound are confirmed using standard analytical techniques. While specific spectral data is not available in the search results, the expected characteristics can be predicted based on its structure.
Table 2: Predicted Analytical and Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Two singlets (or narrow doublets due to long-range coupling) in the aromatic region (approx. 8.0-8.5 ppm) corresponding to the two pyrazine protons. One singlet in the aliphatic region (approx. 2.5 ppm) for the methyl group protons. |
| ¹³C NMR | Five distinct signals are expected: two for the non-equivalent aromatic CH carbons, two for the quaternary carbons of the pyrazine ring (one attached to Cl, one to the methyl group), and one for the methyl carbon. |
| Mass Spec (EI) | Molecular ion (M⁺) peak at m/z 128 and 130 in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom. |
| FT-IR | Characteristic peaks for C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the heteroaromatic ring, and C-Cl stretching. |
Section 6: Safety, Handling, and Storage
Proper handling of this compound is essential due to its potential hazards. The Globally Harmonized System (GHS) classifications indicate significant toxicity.[1]
Table 3: GHS Hazard Identification
| Hazard Code | Description |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Source: PubChem[1]
Handling and PPE:
-
Work in a well-ventilated fume hood.
-
Wear standard personal protective equipment (PPE): safety goggles, nitrile gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
Storage:
-
Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Emergency Procedures:
-
Skin Contact: Immediately wash with soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
Section 7: Referenced Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Hydroxy-5-methylpyrazine
This protocol is adapted from general procedures for the chlorination of hydroxypyrazines and hydroxypyridines.[4][8]
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-hydroxy-5-methylpyrazine (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask in a fume hood.
-
Reaction: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Allow the mixture to cool to room temperature. Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization: Basify the acidic aqueous solution to a pH of ~8-9 using a saturated solution of sodium carbonate or sodium hydroxide. Ensure the temperature is kept low during neutralization.
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or distillation to yield pure this compound.
Protocol 2: Example Downstream Reaction - Suzuki Coupling
This protocol is a general procedure for the Suzuki coupling of heteroaryl chlorides.[5]
-
Setup: To a microwave vial or Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction: Seal the vessel and heat the mixture, either using a microwave reactor (e.g., 120 °C for 30 minutes) or conventional heating (e.g., 90 °C for 12-24 hours) under an inert atmosphere. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the residue by silica gel column chromatography to obtain the 2-aryl-5-methylpyrazine product.
References
- 1. This compound | C5H5ClN2 | CID 12600386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-CHLORO-5-FURAN-2-YL-PYRAZINE synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. US8802673B2 - Heterocyclic amine derivatives - Google Patents [patents.google.com]
- 7. WO2012126922A1 - Heterocyclic amine derivatives - Google Patents [patents.google.com]
- 8. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
Methodological & Application
Synthesis of 2-Chloro-5-methylpyrazine from 3-methylpyridine
An In-Depth Guide to the Synthesis of 2-Chloro-5-methylpyrazine: Protocols and Mechanistic Insights
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of this compound in Drug Discovery
This compound is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique electronic properties and structural features make it a versatile scaffold for the synthesis of a wide array of pharmacologically active compounds. Pyrazine derivatives are known to exhibit diverse biological activities, including anticancer, anti-inflammatory, antibacterial, and antiparasitic effects.[1] The strategic placement of the chlorine atom at the 2-position provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of various functional groups to modulate the biological and physical properties of target molecules. This makes this compound an invaluable intermediate for developing novel therapeutic agents.[2][3]
While the direct conversion of 3-methylpyridine to a pyrazine core is not a conventional or efficient synthetic strategy, this guide presents a robust and well-established two-step pathway. This route begins with the construction of the pyrazine ring to form the key intermediate, 2-hydroxy-5-methylpyrazine, followed by a high-yielding chlorination to afford the final product. This approach ensures high purity, scalability, and is grounded in reliable chemical principles.
Overall Synthetic Pathway
The synthesis is logically divided into two primary stages: the formation of the pyrazine ring system followed by the conversion of the hydroxyl group to a chloro substituent.
References
The Versatility of 2-Chloro-5-methylpyrazine in Modern Organic Synthesis: A Guide for Researchers and Drug Development Professionals
Introduction: Unveiling the Potential of a Privileged Heterocycle
In the landscape of modern medicinal chemistry and organic synthesis, the pyrazine moiety stands out as a "privileged scaffold"—a core structure frequently found in biologically active compounds.[1][2] Within this important class of heterocycles, 2-Chloro-5-methylpyrazine has emerged as a particularly valuable and versatile building block. Its unique electronic properties, stemming from the electron-deficient nature of the pyrazine ring and the presence of a reactive chlorine atom, make it an ideal substrate for a variety of powerful cross-coupling reactions.[3] This guide provides an in-depth exploration of the applications of this compound in organic synthesis, with a focus on detailed protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, and its role in the synthesis of complex molecules for drug discovery.
Chemical Profile and Reactivity
This compound (CAS No: 59303-10-5) is a solid with a molecular weight of 128.56 g/mol . The presence of the chlorine atom at the 2-position of the electron-deficient pyrazine ring renders this position susceptible to nucleophilic aromatic substitution and, more importantly, makes it an excellent electrophilic partner in transition metal-catalyzed cross-coupling reactions. The methyl group at the 5-position can influence the molecule's steric and electronic properties, which can be strategically exploited in synthetic design.
Key Applications in Cross-Coupling Reactions
The true synthetic utility of this compound is most evident in its application in palladium-catalyzed cross-coupling reactions. These reactions have revolutionized the way chemists construct complex molecular architectures, and this compound is an ideal substrate for forging new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and organoboron compounds.[4] For electron-deficient heteroaryl chlorides like this compound, specialized catalytic systems are often required to achieve high efficiency.[5][6]
-
Catalyst Selection: Standard palladium catalysts can be sluggish in activating the C-Cl bond of chloropyrazines. The use of specialized palladium complexes, such as those with bulky, electron-rich phosphine ligands or pincer-type ligands, is often necessary to facilitate the oxidative addition step, which is typically the rate-limiting step in the catalytic cycle.[5]
-
Base and Solvent System: The choice of base is critical for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. A biphasic solvent system, such as toluene/water, with a base like potassium carbonate, is often effective. The aqueous phase facilitates the activation of the boronic acid, while the organic phase solubilizes the reactants and catalyst.
This protocol describes the Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid.
Materials:
| Reagent/Material | Grade |
| This compound | ≥98% |
| 4-Methoxyphenylboronic acid | ≥98% |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | ≥98% |
| Potassium Carbonate (K₂CO₃) | Anhydrous |
| 1,4-Dioxane | Anhydrous |
| Water | Deionized |
| Ethyl Acetate | ACS Grade |
| Brine (saturated NaCl solution) | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - |
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 128.6 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182.4 mg), and potassium carbonate (2.0 mmol, 276.4 mg).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane (5 mL) and deionized water (1 mL). Finally, add Pd(dppf)Cl₂ (0.03 mmol, 24.5 mg).
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product, 2-(4-methoxyphenyl)-5-methylpyrazine.
Expected Outcome:
| Product | Yield | Physical Appearance |
| 2-(4-methoxyphenyl)-5-methylpyrazine | 75-85% | White to off-white solid |
Characterization Data (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): δ ~8.4 (s, 1H), 8.2 (s, 1H), 7.9 (d, J = 8.8 Hz, 2H), 7.0 (d, J = 8.8 Hz, 2H), 3.9 (s, 3H), 2.6 (s, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ ~160.0, 151.0, 145.0, 142.0, 138.0, 130.0, 128.0, 114.0, 55.5, 21.5.
-
MS (ESI): m/z calculated for C₁₂H₁₂N₂O [M+H]⁺: 201.10, found: 201.1.
Visualizing the Suzuki-Miyaura Catalytic Cycle
References
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry | MDPI [mdpi.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
Application Notes and Protocols for Suzuki Coupling Reactions Involving 2-Chloro-5-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Aryl-5-methylpyrazines
The pyrazine ring is a foundational scaffold in medicinal chemistry and materials science, appearing in numerous FDA-approved drugs and biologically active compounds.[1][2][3] Its unique electronic properties and capacity for hydrogen bonding make it a valuable component in designing molecules with a wide range of therapeutic applications, including kinase inhibitors and anti-tubercular agents.[1][4] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[5][6] This guide provides detailed application notes and protocols for the Suzuki coupling of 2-Chloro-5-methylpyrazine, a key building block for accessing novel 2-aryl-5-methylpyrazine derivatives.
The ability to efficiently couple this compound with diverse boronic acids and their derivatives opens up a vast chemical space for drug discovery and the development of functional materials.[1][2] The methyl group at the 5-position can also play a significant role in modulating the biological activity of the resulting compounds.[4]
Reaction Mechanism: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[5][7] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a Pd(II) complex. This step is often the rate-determining step in the catalytic cycle.[5][7]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (or its derivative) is transferred to the palladium(II) complex. The base activates the boronic acid, forming a more nucleophilic "ate" complex, which facilitates this transfer.[9][10]
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple to form the desired 2-aryl-5-methylpyrazine product, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[8]
Experimental Protocols
The successful execution of a Suzuki coupling reaction with this compound hinges on the careful selection of the catalyst system, base, and solvent. Chloropyrazines can be challenging substrates due to the electron-deficient nature of the pyrazine ring and the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[11] Therefore, robust catalyst systems are often required.
General Protocol for Suzuki Coupling of this compound
This protocol provides a starting point for the optimization of the Suzuki coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a palladacycle, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst. Then, add the degassed solvent system via syringe.
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-120 °C).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[12]
Comparative Data of Reaction Conditions
The choice of catalyst, ligand, base, and solvent significantly impacts the reaction outcome. The following table summarizes various conditions that have been successfully employed for the Suzuki coupling of related heteroaryl chlorides.
| Catalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | High | [13] |
| PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | Dioxane/H₂O | 100 | Good | [8] |
| Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | K₃PO₄ (2) | Dioxane | 80 | High | [9] |
| PEPPSI-iPr (1) | - | K₂CO₃ (2) | t-Amyl alcohol | 100 | Good | [14] |
| Pd(II) ONO pincer complex (0.01) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | Excellent | [15] |
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise in Suzuki coupling reactions. Here are some common problems and potential solutions:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive catalyst- Inefficient oxidative addition- Protodeboronation of the boronic acid | - Use a fresh batch of catalyst or a more active pre-catalyst.[12]- Employ bulky, electron-rich phosphine ligands to promote oxidative addition.[13]- Use anhydrous conditions or a milder base (e.g., KF) to minimize protodeboronation.[9][12] |
| Formation of Side Products | - Homocoupling of the boronic acid- Decomposition of starting materials or product | - Ensure the reaction is rigorously degassed to remove oxygen.[12]- Lower the reaction temperature or use a milder base. |
| Incomplete Reaction | - Insufficient catalyst loading- Poor solubility of reagents | - Increase the catalyst loading incrementally.- Choose a solvent system that effectively dissolves all reaction components.[7] |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a valuable transformation for the synthesis of novel pyrazine-containing molecules with potential applications in drug discovery and materials science. By understanding the reaction mechanism, carefully selecting reaction conditions, and employing effective troubleshooting strategies, researchers can efficiently access a wide array of 2-aryl-5-methylpyrazines. The protocols and insights provided in this guide serve as a comprehensive resource for scientists working in this exciting area of chemical synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold - Arabian Journal of Chemistry [arabjchem.org]
- 5. byjus.com [byjus.com]
- 6. iglobaljournal.com [iglobaljournal.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Yoneda Labs [yonedalabs.com]
- 15. researchgate.net [researchgate.net]
Application Note & Protocol: A Comprehensive Guide to the Synthesis of 2-Chloro-5-methylpyrazine via Sandmeyer Reaction
Abstract
2-Chloro-5-methylpyrazine is a critical heterocyclic building block in the synthesis of various high-value compounds, particularly in the pharmaceutical and agrochemical industries.[1][2][3] Pyrazine derivatives are integral to the structure of numerous FDA-approved drugs and are explored for a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antibacterial agents.[4] This document provides a detailed, field-proven protocol for the synthesis of this compound from its corresponding amine, 2-Amino-5-methylpyrazine, via a Sandmeyer reaction. The guide emphasizes the underlying chemical principles, critical safety procedures for handling hazardous intermediates like diazonium salts, and practical insights for troubleshooting and optimization.
Introduction: The Significance of Pyrazine Scaffolds
Pyrazines are a class of N-heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery.[4][5] Their unique electronic properties and ability to act as hydrogen bond acceptors allow them to interact effectively with biological targets, such as the hinge region of kinase proteins. This makes the pyrazine motif a valuable scaffold for designing novel therapeutic agents. The synthesis of functionalized pyrazines, such as this compound, is therefore a fundamental process for researchers in drug development, enabling the construction of more complex and potent molecules. This protocol focuses on a classic and reliable method: the diazotization of an aromatic amine followed by a copper-catalyzed Sandmeyer reaction.[6][7][8]
Core Synthetic Pathway and Mechanism
The conversion of 2-Amino-5-methylpyrazine to this compound is a two-stage process performed in a single pot.
Stage 1: Diazotization A primary aromatic amine (2-Amino-5-methylpyrazine) is treated with nitrous acid (HNO₂) at low temperatures (0-5 °C). The nitrous acid is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl).[9][10] This reaction converts the amino group into a diazonium salt (-N₂⁺), which is an excellent leaving group.[11]
The mechanism begins with the formation of the nitrosonium ion (NO⁺) from nitrous acid and HCl. The amine then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule result in the formation of the stable aryl diazonium ion.[10][11]
Stage 2: Sandmeyer Reaction The resulting diazonium salt is then displaced by a chloride ion in a reaction catalyzed by copper(I) chloride (CuCl).[6][8] This is a radical-nucleophilic aromatic substitution (SRNAr) reaction.[6] The copper(I) catalyst initiates a single-electron transfer to the diazonium salt, which leads to the formation of an aryl radical and the evolution of nitrogen gas (N₂). The aryl radical then reacts with a chloride from the copper(II) chloride species, yielding the final product, this compound, and regenerating the copper(I) catalyst.[6]
CRITICAL SAFETY CONSIDERATIONS
This protocol involves highly hazardous materials and intermediates. A thorough risk assessment must be conducted before commencing any work.
-
Diazonium Salts: Aryl diazonium salts are notoriously unstable and can be explosive in their solid, dry state.[12][13] Decomposition can be initiated by heat, shock, friction, or light.[14] For this reason, diazonium salts should never be isolated and must be kept in a cold aqueous solution at all times.[14][15] It is recommended to handle no more than 0.75 mmol of explosive diazonium salts at one time.[12][14][15]
-
Sodium Nitrite (NaNO₂): Sodium nitrite is a strong oxidizer and is toxic if swallowed or inhaled .[16][17] Contact with combustible materials may cause fire.[16][17] Ingestion can lead to the formation of methemoglobin, which impairs the blood's ability to carry oxygen, causing symptoms like dizziness, blue skin (cyanosis), and convulsions.[17][18][19] It is crucial to use only the stoichiometric amount required, as excess can lead to hazardous side reactions.[14][15]
-
Nitrogen Gas Evolution: Both the diazotization and Sandmeyer steps produce gaseous byproducts (nitrogen oxides and N₂ gas). The reaction must be performed in a well-ventilated fume hood with an open or vented system to prevent pressure buildup.[14][15]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety glasses with side shields. A face shield is strongly recommended when handling these reagents.
The Twelve Cardinal Rules for Safely Handling Diazonium Salts: [14][15]
-
Use only a stoichiometric amount of sodium nitrite.
-
Check for and neutralize any excess nitrous acid (e.g., with sulfamic acid).
-
Combine the amine and acid first, then add the sodium nitrite solution slowly.
-
Maintain the reaction temperature below 5 °C at all times during diazotization.
-
Ensure adequate ventilation for evolved gases.
-
Understand the thermal stability of your specific diazonium compound.
-
Assume the diazonium salt is explosive if its properties are unknown.
-
Never allow the diazonium salt to precipitate or dry out.
-
Analyze the final product for residual diazo compounds.
-
Quench any remaining diazonium salt before workup or disposal (e.g., with sulfamic acid or a phenol).
-
Isolate no more than 0.75 mmol if isolation is absolutely necessary and has been deemed safe.
-
Use plastic or wooden spatulas; avoid scratching with metal.[14][15]
Detailed Experimental Protocol
This protocol outlines the synthesis of this compound on a 25 mmol scale.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Quantity | Moles (mmol) | CAS No. | Hazards |
| 2-Amino-5-methylpyrazine | C₅H₇N₃ | 109.13 | 2.73 g | 25.0 | 5521-55-1 | Irritant |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~10 mL | - | 7647-01-0 | Corrosive, Resp. Irritant |
| Sodium Nitrite | NaNO₂ | 69.00 | 1.76 g | 25.5 | 7632-00-0 | Oxidizer, Toxic, Environmental Hazard |
| Copper(I) Chloride | CuCl | 98.99 | 2.72 g | 27.5 | 7758-89-6 | Harmful, Environmental Hazard |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~150 mL | - | 75-09-2 | Suspected Carcinogen |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - | 144-55-8 | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | 7757-82-6 | - |
| Starch-Iodide Paper | - | - | As needed | - | - | - |
Step-by-Step Procedure
-
Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, combine 2-Amino-5-methylpyrazine (2.73 g, 25.0 mmol) and concentrated hydrochloric acid (7.5 mL). Add 25 mL of water and stir until all the solid has dissolved. Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C.
-
Diazotization: Dissolve sodium nitrite (1.76 g, 25.5 mmol) in 10 mL of cold water. Add this solution dropwise to the stirred amine solution via the dropping funnel over 30 minutes. Crucially, maintain the internal temperature below 5 °C throughout the addition. A slight excess of nitrous acid is needed to ensure complete reaction, but a large excess should be avoided.
-
Nitrous Acid Check: After the addition is complete, stir the mixture for another 15 minutes in the ice bath. Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. A blue-black color indicates excess nitrous acid. If the test is positive, add a small amount of sulfamic acid until the test is negative.
-
Sandmeyer Reaction: In a separate beaker, dissolve copper(I) chloride (2.72 g, 27.5 mmol) in concentrated hydrochloric acid (2.5 mL). Cool this solution in the ice bath. Add the cold CuCl solution to the cold diazonium salt solution.
-
Reaction Progression: A vigorous evolution of nitrogen gas will be observed. Allow the reaction flask to warm slowly to room temperature while stirring. Once the gas evolution subsides, gently heat the mixture in a water bath at 50-60 °C for 30 minutes to ensure the reaction goes to completion.
-
Workup and Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic extracts and wash them sequentially with water (50 mL) and saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid. Finally, wash with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate solvent system.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete diazotization (temperature too high).2. Premature decomposition of diazonium salt.3. Inefficient extraction. | 1. Strictly maintain temperature at 0-5 °C during NaNO₂ addition.2. Use the diazonium salt immediately; do not let it stand for long periods.3. Perform additional extractions with DCM or another suitable solvent. |
| Formation of Dark, Tarry Byproducts | 1. Reaction temperature too high during Sandmeyer step.2. Side reactions from excess nitrous acid. | 1. Control the warming and heating steps carefully.2. Ensure excess nitrous acid is quenched before adding the copper catalyst. |
| Formation of 5-Methylpyrazin-2-ol | Hydrolysis of the diazonium salt. | Ensure a sufficient concentration of chloride ions is present and that the copper(I) chloride solution is added promptly. Keep the reaction cold until the catalyst is added. |
Characterization
The identity and purity of the final product, this compound (CAS 59303-10-5), should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight (128.56 g/mol ) and fragmentation pattern.[20]
-
Gas Chromatography (GC): To assess the purity of the final product.
Conclusion
The Sandmeyer reaction provides a robust and scalable method for the synthesis of this compound from its readily available amino precursor. The success of this protocol hinges on meticulous temperature control during the diazotization step and strict adherence to safety procedures for handling the unstable diazonium salt intermediate. By following this detailed guide, researchers can reliably produce this valuable building block for applications in drug discovery and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. EP0121320A1 - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 3. Preparation of 2-chloro-5-methylpyridine - Patent 0121320 [data.epo.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sandmeyer Reaction [organic-chemistry.org]
- 9. Diazotisation [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. byjus.com [byjus.com]
- 12. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 16. fishersci.com [fishersci.com]
- 17. ICSC 1120 - SODIUM NITRITE [chemicalsafety.ilo.org]
- 18. Health Risks of Sodium Nitrate: Poisoning Symptoms and Cancer [medicinenet.com]
- 19. westliberty.edu [westliberty.edu]
- 20. This compound | C5H5ClN2 | CID 12600386 - PubChem [pubchem.ncbi.nlm.nih.gov]
Analytical methods for quantification of 2-Chloro-5-methylpyrazine
An In-Depth Technical Guide to the Quantitative Analysis of 2-Chloro-5-methylpyrazine
Authored by a Senior Application Scientist
This document provides a detailed guide for the quantitative analysis of this compound (C₅H₅ClN₂), a substituted pyrazine of significant interest in pharmaceutical development and chemical synthesis.[1][2] The accurate quantification of this compound is critical for process monitoring, quality control, and stability testing. This guide presents two robust and validated analytical methods: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). The protocols are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind methodological choices to ensure accuracy, precision, and reliability.
Introduction to this compound and its Analytical Significance
This compound is a heterocyclic aromatic compound. Pyrazine derivatives are notable for their diverse biological activities and are often key intermediates in the synthesis of pharmaceuticals.[3] Consequently, the development of reliable analytical methods for the precise quantification of this compound in various matrices—from reaction mixtures to final drug formulations—is essential. Such methods underpin process optimization, impurity profiling, and adherence to regulatory standards.
The choice between analytical techniques is governed by the physicochemical properties of the analyte and the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation.[4] For this compound, both GC-MS and HPLC-UV offer distinct advantages and are explored in detail here.
Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of the Method GC-MS is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the analyte from other components in the sample based on its boiling point and interaction with the stationary phase of the GC column. The mass spectrometer then detects, identifies, and quantifies the analyte based on its unique mass-to-charge ratio (m/z) and fragmentation pattern, providing exceptional selectivity and sensitivity.[3]
GC-MS Experimental Protocol
2.1.1. Reagents and Materials
-
Standards: this compound (≥98% purity), Internal Standard (IS) such as 2-Methylpyrazine (≥99% purity) or a suitable deuterated analog.[3]
-
Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc) - GC or HPLC grade.
-
Reagents: Anhydrous sodium sulfate, deionized water.
2.1.2. Sample Preparation: Liquid-Liquid Extraction (LLE) The goal of sample preparation is to isolate the analyte from interfering matrix components and concentrate it for analysis.[5] LLE is a robust technique for this purpose.
-
Sample Aliquoting: Accurately transfer 1.0 mL of the sample (e.g., reaction mixture, dissolved formulation) into a 15 mL glass centrifuge tube.
-
Internal Standard Spiking: Add a precise volume of the Internal Standard solution (e.g., 100 µL of 10 µg/mL 2-Methylpyrazine in DCM) to all samples, calibration standards, and quality control samples. The IS corrects for variability during sample preparation and injection.
-
Extraction: Add 5.0 mL of Dichloromethane (DCM) to the tube.
-
Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough partitioning of the analyte into the organic phase.
-
Phase Separation: Centrifuge at 3,000 x g for 10 minutes to achieve a clean separation of the aqueous and organic layers.
-
Collection: Carefully transfer the lower organic layer (DCM) to a clean tube using a glass Pasteur pipette.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.
-
Final Preparation: Transfer the dried extract to a 2 mL GC vial for analysis.
GC-MS Workflow Diagram
Caption: Workflow for GC-MS analysis of this compound.
Instrumentation and Parameters
A standard GC-MS system is used. The following parameters are recommended as a starting point and should be optimized as necessary.[3][6]
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 7890B or equivalent | Provides reliable and reproducible chromatographic performance. |
| MS System | Agilent 5977A or equivalent single quadrupole MS | Offers the necessary sensitivity and selectivity for trace analysis. |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent | A non-polar column providing good peak shape and separation for a wide range of semi-volatile compounds.[7] |
| Injection Volume | 1 µL | Standard volume for capillary columns. |
| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |
| Injection Mode | Splitless | Maximizes the transfer of analyte onto the column, enhancing sensitivity for trace analysis. |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Inert gas that provides good chromatographic efficiency. |
| Oven Program | Initial: 60°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min) | A temperature gradient that effectively separates the analyte from solvent and matrix components. |
| MS Source Temp. | 230 °C | Optimal temperature for efficient ionization.[6] |
| MS Quad Temp. | 150 °C | Standard temperature for quadrupole mass analyzers. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching and structural elucidation.[6] |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity by monitoring only specific ions characteristic of the analyte and internal standard.[3] |
| Ions to Monitor | This compound: m/z 128 (quantifier), 93, 66 (qualifiers) 2-Methylpyrazine (IS): m/z 94, 67 | Based on the expected mass spectrum. The quantifier ion is typically the most abundant. |
Method Validation
Method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose.[8][9] The validation should be performed according to ICH guidelines.[10]
| Parameter | Acceptance Criterion | Typical Result | Rationale |
| Linearity (R²) | ≥ 0.995 | 0.998 | Demonstrates a direct proportional relationship between analyte concentration and instrument response over the analytical range.[11] |
| Range | e.g., 0.1 - 50 µg/mL | 0.1 - 50 µg/mL | The concentration interval over which the method is shown to be precise, accurate, and linear.[11] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) ≥ 3 | ~0.03 µg/mL | The lowest concentration of analyte that can be reliably detected but not necessarily quantified.[12] |
| Limit of Quantification (LOQ) | S/N ≥ 10 | ~0.1 µg/mL | The lowest concentration of analyte that can be determined with acceptable precision and accuracy.[12] |
| Accuracy (% Recovery) | 80 - 120% | 90 - 110% | Measures the closeness of the experimental value to the true value. It is assessed by analyzing spiked samples at different concentrations.[11] |
| Precision (% RSD) | Repeatability (Intra-day) ≤ 15% Intermediate (Inter-day) ≤ 15% | < 10% | Expresses the closeness of agreement between a series of measurements. Repeatability assesses precision over a short interval, while intermediate precision assesses it over different days, analysts, or equipment.[9][11] |
Method 2: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
Principle of the Method Reversed-phase HPLC (RP-HPLC) is a powerful technique for separating compounds based on their polarity. This compound, being a moderately polar compound, can be effectively retained and separated on a non-polar stationary phase (like C18) using a polar mobile phase.[7] UV detection provides a simple and robust means of quantification, as the pyrazine ring contains a chromophore that absorbs UV light.[13]
HPLC-UV Experimental Protocol
3.1.1. Reagents and Materials
-
Standards: this compound (≥98% purity).
-
Solvents: Acetonitrile (MeCN), Methanol (MeOH) - HPLC grade.
-
Reagents: Deionized water, Formic acid.
3.1.2. Sample Preparation For cleaner sample matrices, a simple "dilute-and-shoot" approach is often sufficient.
-
Sample Dilution: Accurately weigh the sample and dissolve it in the mobile phase to achieve a concentration within the established linear range of the method (e.g., 20-120 µg/mL).[10]
-
Filtration: Filter the resulting solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.[5]
-
Vial Transfer: Transfer the filtered solution to a 2 mL HPLC vial for analysis.
HPLC-UV Workflow Diagram
Caption: Workflow for HPLC-UV analysis of this compound.
Instrumentation and Parameters
A standard HPLC system with a UV detector is required. The following parameters are adapted from methods for similar pyrazine compounds.[10][13]
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A reliable system capable of delivering precise flow rates and gradients. |
| Detector | UV-Vis or Diode Array Detector (DAD) | DAD allows for monitoring at multiple wavelengths and assessing peak purity. |
| HPLC Column | C18, 5 µm, 4.6 x 150 mm or equivalent | A standard reversed-phase column that provides good retention and separation for moderately polar analytes.[7] |
| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid), e.g., 40:60 v/v | A common mobile phase for RP-HPLC. Formic acid helps to protonate silanols and improve peak shape.[7] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.[10] |
| Injection Volume | 10 µL | A typical injection volume for HPLC analysis. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | ~275 nm | Pyrazines typically exhibit strong UV absorbance around this wavelength. The optimal wavelength should be confirmed by scanning the analyte.[13] |
Method Validation
The HPLC-UV method must also be validated to ensure its performance characteristics are acceptable.[10]
| Parameter | Acceptance Criterion | Typical Result | Rationale |
| Linearity (R²) | ≥ 0.999 | 0.9995 | A higher standard for linearity is often expected for HPLC-UV methods in quality control environments.[10] |
| Range | e.g., 20 - 120 µg/mL | 20 - 120 µg/mL | The concentration interval over which the method is shown to be precise, accurate, and linear.[10] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% | Tighter accuracy limits are typically required for pharmaceutical quality control assays.[10] |
| Precision (% RSD) | Repeatability (Intra-day) ≤ 2.0% Intermediate (Inter-day) ≤ 2.0% | < 1.0% | High precision is critical for release testing of pharmaceutical products.[10] |
| Specificity | Peak purity index > 0.999 (for DAD) | Pass | Demonstrates that the analytical signal is solely from the analyte of interest, without interference from matrix components, impurities, or degradants. This can be assessed by analyzing blanks and stressed samples.[11] |
Comparative Summary of Analytical Methods
The choice between GC-MS and HPLC-UV depends on the specific analytical needs.[10]
| Characteristic | GC-MS | HPLC-UV |
| Principle | Separation by volatility and boiling point | Separation by polarity |
| Selectivity | Very High (based on m/z) | Moderate (based on retention time and UV spectra) |
| Sensitivity | High (ng/mL to pg/mL) | Moderate (µg/mL to ng/mL) |
| Sample Preparation | More complex (requires extraction) | Simpler (often dissolution and filtration)[10] |
| Instrumentation Cost | Higher | Lower |
| Best Suited For | Trace analysis, impurity identification, complex matrices | Routine quality control, high-concentration assays |
Conclusion
This guide has detailed two validated, robust, and reliable methods for the quantification of this compound. The GC-MS method offers superior sensitivity and selectivity, making it ideal for trace-level detection and analysis in complex matrices. The HPLC-UV method provides a simpler, more cost-effective solution suitable for routine quality control applications where analyte concentrations are higher. The choice of method should be based on a thorough evaluation of the specific analytical requirements, including sensitivity, sample matrix, and available resources. By following the detailed protocols and understanding the underlying scientific principles, researchers can achieve accurate and precise quantification of this important chemical entity.
References
- 1. This compound | C5H5ClN2 | CID 12600386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 59303-10-5 | FC57593 [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. biotage.com [biotage.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. iosrphr.org [iosrphr.org]
- 9. biopharminternational.com [biopharminternational.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. catalogimages.wiley.com [catalogimages.wiley.com]
- 13. Simple and accurate determination of methylpyrazines in biofluids using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Chloro-5-methylpyrazine
Welcome to the technical support center for the synthesis of 2-Chloro-5-methylpyrazine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. Here, we provide in-depth, field-proven insights and troubleshooting strategies to help you improve your reaction yields, minimize impurities, and ensure the robustness of your synthetic protocol.
Frequently Asked Questions (FAQs)
This section addresses the most common questions and issues that arise during the synthesis of this compound, particularly focusing on the widely used method of chlorinating 2-hydroxy-5-methylpyrazine (which exists in tautomeric equilibrium with 5-methylpyrazin-2(1H)-one) using phosphorus oxychloride (POCl₃).
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yield is a frequent issue stemming from several critical parameters. Systematically evaluate the following:
-
Reagent Quality: Phosphorus oxychloride (POCl₃) is highly sensitive to moisture. Hydrolysis of POCl₃ not only consumes the reagent but also generates phosphoric acid and HCl, which can complicate the reaction.[1][2] Ensure you are using anhydrous POCl₃ from a freshly opened bottle or a properly stored and sealed container. The starting material, 2-hydroxy-5-methylpyrazine, should also be thoroughly dried, as moisture will interfere with the reaction.
-
Reaction Temperature and Time: The conversion of the hydroxyl group is often performed at elevated temperatures, typically under reflux with POCl₃ (Boiling Point: 105.8 °C). Incomplete conversion can occur if the temperature is too low or the reaction time is insufficient. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC until the starting material is fully consumed.[3]
-
Stoichiometry: While the theoretical stoichiometry is straightforward, in practice, a significant excess of POCl₃ is often used to drive the reaction to completion and to serve as the solvent.[4] A molar ratio of 3-10 equivalents of POCl₃ to the substrate is common. If you are using near-equimolar amounts, the reaction may not go to completion.
-
Work-up Procedure: The chlorinated product can be susceptible to hydrolysis, reverting to the starting 2-hydroxy-5-methylpyrazine, especially during aqueous work-up.[5] This is a major cause of perceived low yield. See Q2 for a detailed explanation on optimizing the work-up.
Q2: After quenching the reaction, I see my starting material reappear on the TLC/LC-MS. Is the reaction reversible?
A2: This is a classic and critical issue. The reaction is not truly reversible under the reaction conditions, but the product, this compound, can be hydrolyzed back to 2-hydroxy-5-methylpyrazine during the work-up.[5]
-
Causality: When excess POCl₃ is quenched with water, a large amount of hydrochloric acid (HCl) and phosphoric acid is generated, creating a highly acidic aqueous environment.[1][2] This acidic medium catalyzes the nucleophilic substitution of the chloro group on the pyrazine ring by water, regenerating the starting material.
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Solution: The key is to neutralize the acidic byproducts rapidly and keep the pH from dropping significantly. Instead of quenching the reaction mixture in neutral water, pour it slowly and carefully onto a vigorously stirred mixture of ice and a base, such as sodium bicarbonate, sodium carbonate, or dilute sodium hydroxide solution.[3] This ensures that the generated acids are neutralized as they form. Always check the final pH of the aqueous layer to ensure it is neutral or slightly basic before proceeding with extraction.
Q3: I am observing multiple spots on my TLC, indicating significant byproduct formation. What are the likely side reactions?
A3: Byproduct formation is often related to the reactivity of the reagents and the reaction conditions.
-
Over-chlorination: While the primary reaction is the conversion of the hydroxyl group, at very high temperatures or with prolonged reaction times, chlorination on the methyl group or other positions of the pyrazine ring can occur. This is less common for this specific substrate but is a known side reaction in similar systems.[6]
-
Decomposition: Pyrazines are aromatic heterocycles, but they are not indestructible. Extremely high temperatures (e.g., >160-180°C) or extended reaction times can lead to thermal decomposition and the formation of complex, often tarry, byproducts.[4]
-
Phosphate Esters: In some cases, stable phosphate ester intermediates can form and may be difficult to convert or hydrolyze, leading to impurities.
Optimization Strategies:
-
Temperature Control: Do not overheat the reaction. Refluxing in neat POCl₃ (around 106°C) is generally sufficient. Using a high-boiling solvent like 1,2,4-trichlorobenzene can offer better temperature control.[7]
-
Reaction Monitoring: Use TLC or HPLC to monitor the reaction. Stop the reaction as soon as the starting material is consumed to avoid over-reaction and decomposition.[8]
Q4: What is the best way to purify the crude this compound?
A4: The purification strategy depends on the nature of the impurities present.
-
Initial Work-up: After quenching and extraction (e.g., with dichloromethane or ethyl acetate), washing the combined organic layers with brine and drying over anhydrous sodium sulfate or magnesium sulfate is standard.
-
Removal of POCl₃ Residues: If excess POCl₃ was not fully quenched, it can co-extract and interfere with purification. A wash with a cold, dilute sodium bicarbonate solution can help remove acidic residues. Some protocols suggest removing the bulk of the excess POCl₃ by distillation under reduced pressure before the aqueous work-up, which can simplify the process.[5]
-
Column Chromatography: This is a very effective method for separating the desired product from byproducts.[9] A silica gel column using a non-polar/polar solvent system (e.g., a gradient of ethyl acetate in hexanes or petroleum ether) typically provides good separation.
-
Recrystallization: If the crude product is a solid of reasonable purity, recrystallization from a suitable solvent like hexanes or an ethanol/water mixture can be an efficient final purification step.[9]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving specific problems you may encounter during the synthesis.
Issue 1: Reaction Stalls or Fails to Initiate
-
Symptoms: TLC or HPLC analysis shows only starting material, even after prolonged heating.
-
Diagnostic Workflow:
Caption: Troubleshooting workflow for a stalled reaction.
Issue 2: Product Hydrolysis During Work-up
-
Symptoms: Starting material is absent in the final reaction mixture (pre-quench) but is the major component after aqueous work-up and extraction.
-
Root Cause Analysis and Solution:
| Parameter | Problem | Scientific Rationale | Recommended Solution |
| Quenching Method | Quenching in neutral water or ice. | Generates a highly acidic environment (HCl, H₃PO₄) from the hydrolysis of excess POCl₃, which catalyzes the hydrolysis of the product.[1][2] | Pour the reaction mixture slowly into a vigorously stirred slurry of ice and a base (e.g., NaHCO₃, Na₂CO₃). Maintain a pH of 7-8.[3] |
| Temperature | Quenching at room temperature or allowing the mixture to heat up. | Hydrolysis reactions are faster at higher temperatures. | Perform the quench at 0°C or below to control the exotherm from the POCl₃ hydrolysis.[5] |
| Extraction Delay | Letting the quenched mixture sit for an extended period before extraction. | Prolonged contact with the aqueous phase, even if neutralized, increases the risk of hydrolysis. | Proceed with the extraction into an organic solvent immediately after the quench is complete. |
Issue 3: Difficulty in Product Isolation/Purification
-
Symptoms: Oily or tarry crude product that is difficult to handle; poor separation on a chromatography column.
-
Potential Causes & Solutions:
-
Incomplete Quenching: Residual phosphorus-containing byproducts can form emulsions or make the product oily.
-
Solution: Ensure the quench is complete. After extraction, a wash with dilute NaHCO₃ solution can help remove acidic residues.
-
-
Thermal Decomposition: The reaction may have been run at too high a temperature, leading to polymerization or degradation.
-
Solution: Re-run the reaction at a lower temperature (e.g., 100-110°C) and monitor closely to avoid extended heating after completion.
-
-
Solvent Choice for Chromatography: The polarity of the eluent system may be incorrect.
-
Solution: Perform small-scale TLC trials with different solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) to find the optimal conditions for separation before running a large column.
-
-
Experimental Protocol: Chlorination of 2-Hydroxy-5-methylpyrazine
This protocol is a representative procedure based on established methods.[4] Optimization may be necessary based on your specific laboratory conditions and scale.
Materials:
-
2-Hydroxy-5-methylpyrazine (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (5.0 - 10.0 eq)
-
Dichloromethane (DCM)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 2-hydroxy-5-methylpyrazine (1.0 eq).
-
Reagent Addition: Under a nitrogen atmosphere, carefully add phosphorus oxychloride (5.0 - 10.0 eq) to the flask.
-
Reaction: Heat the mixture to reflux (approx. 105-110°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexanes). The starting material is significantly more polar than the product.
-
Work-up (Quenching):
-
Allow the reaction mixture to cool to room temperature.
-
In a separate large beaker, prepare a vigorously stirred slurry of crushed ice and saturated sodium bicarbonate solution.
-
Slowly and carefully , add the reaction mixture dropwise via an addition funnel to the ice/bicarbonate slurry. This step is highly exothermic and releases HCl gas; perform in a well-ventilated fume hood. Ensure the temperature of the quenching mixture does not rise above 10°C.
-
-
Extraction:
-
Once the addition is complete, continue stirring for 30 minutes. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).
-
-
Purification:
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 0-20% ethyl acetate in hexanes).
-
Caption: Experimental workflow for this compound synthesis.
References
- 1. Phosphorus oxychloride:Reactions with water,Uses,Hazards and Warnings_Chemicalbook [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine - Google Patents [patents.google.com]
- 7. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Side reactions and byproducts in 2-Chloro-5-methylpyrazine synthesis
Welcome to the technical support center for the synthesis of 2-Chloro-5-methylpyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges, side reactions, and byproduct formation encountered during the synthesis of this critical intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured to address specific issues you may encounter. We will focus on the most common synthetic route: the chlorination of 2-hydroxy-5-methylpyrazine (which exists in tautomeric equilibrium with 5-methylpyrazin-2(1H)-one).
Category 1: Reaction Initiation & Completion
Question 1: My chlorination reaction is sluggish or incomplete, with significant starting material remaining. What are the likely causes and how can I fix it?
Answer: An incomplete reaction is one of the most common hurdles. The root cause typically lies in one of three areas: the chlorinating agent, reaction conditions, or the purity of your starting material.
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Causality - The Chlorinating Agent: The conversion of the hydroxyl/keto group of 2-hydroxy-5-methylpyrazine to the chloride requires a potent chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1] The efficacy of these reagents can be compromised by:
-
Stoichiometry: An insufficient molar excess of the chlorinating agent will naturally lead to incomplete conversion. The reaction consumes the reagent, and a stoichiometric amount is often not enough to drive the reaction to completion.
-
Reagent Quality: These reagents are highly reactive with atmospheric moisture. Hydrolysis degrades them, reducing their effective concentration. Always use a fresh bottle or a properly stored and sealed reagent.
-
-
Causality - Reaction Conditions:
-
Temperature: This transformation requires thermal energy to overcome the activation barrier. Insufficient temperature is a primary reason for a stalled reaction. Most protocols call for refluxing the mixture.[1]
-
Reaction Time: Even at the correct temperature, the reaction needs adequate time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material spot/peak is no longer visible.
-
-
Troubleshooting Protocol:
-
Verify Reagent Quality: Use a fresh, unopened bottle of POCl₃ or ensure your current stock has been stored under an inert atmosphere.
-
Increase Stoichiometry: Incrementally increase the molar equivalents of the chlorinating agent. A common starting point is 3-5 equivalents, but this may need to be optimized for your specific scale.
-
Optimize Temperature & Time: Ensure you are reaching the reflux temperature of your reaction mixture. If the reaction is still slow, consider extending the reflux time. Monitor every 1-2 hours after the initial reflux period.
-
Consider a Catalyst: For particularly stubborn reactions, the addition of a catalytic amount of a tertiary amine (like N,N-dimethylaniline) or DMF can sometimes accelerate the reaction, though this can also introduce other potential side reactions.
-
Category 2: Byproduct Formation
Question 2: My final product is contaminated with an impurity that has a mass two mass units lower than my product. What is it and how did it form?
Answer: This is a classic signature of over-chlorination , specifically the formation of 2,X-dichloro-5-methylpyrazine . The additional chlorine atom replaces a hydrogen on the pyrazine ring.
-
Mechanistic Insight: The pyrazine ring, while electron-deficient, can still undergo electrophilic substitution under harsh chlorinating conditions. High temperatures and a large excess of the chlorinating agent can promote the chlorination of the aromatic ring itself, not just the target hydroxyl group. The methyl group directs ortho and para, but the nitrogen atoms strongly deactivate the ring, making substitution difficult but not impossible.
-
Mitigation Strategies:
-
Control Stoichiometry: This is the most critical parameter. Use the minimum excess of chlorinating agent required for complete conversion of the starting material. This must be determined empirically for your setup.
-
Temperature Management: Avoid excessive heating. Once the reaction reaches reflux, maintain a gentle reflux. Overheating can provide the extra energy needed for the undesired ring chlorination.
-
Reaction Time: Do not let the reaction run for an unnecessarily long time after completion. Once TLC/GC shows the absence of starting material, proceed with the workup.
-
Question 3: After workup, I have a significant amount of my starting material, 2-hydroxy-5-methylpyrazine, back in my product. How is this possible?
Answer: This indicates hydrolysis of the product, this compound, back to the starting material during the workup phase.
-
Mechanistic Insight: The chloro group on the electron-deficient pyrazine ring is a good leaving group and is susceptible to nucleophilic aromatic substitution. Water, used during the quenching and extraction steps, is a nucleophile that can attack the carbon-chlorine bond, displacing the chloride and reforming the hydroxy-pyrazine. This is especially prevalent if the aqueous phase is basic.
-
Troubleshooting the Workup:
-
Quenching Method: The quenching step, where the excess chlorinating agent is destroyed, is critical. The reaction mixture should be poured slowly onto crushed ice or into ice-cold water with vigorous stirring.[1] This rapidly cools the mixture and dilutes the reagents, minimizing the time the product is exposed to water at elevated temperatures.
-
Control pH: During aqueous washes, avoid strongly basic conditions. While a mild base wash (e.g., saturated sodium bicarbonate solution) is often used to neutralize residual acid, prolonged exposure or the use of strong bases (like NaOH) can significantly accelerate hydrolysis.[2]
-
Minimize Contact Time: Perform extractions and aqueous washes efficiently. Do not let the organic and aqueous layers sit in the separatory funnel for extended periods.
-
Visualizing the Reaction & Side Products
The following diagram illustrates the primary synthetic pathway and the key side reactions discussed.
Caption: Reaction scheme for this compound synthesis and major byproducts.
Troubleshooting Summary Table
| Observed Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient/degraded chlorinating agent; Low temperature; Short reaction time. | Use fresh reagent, increase molar ratio (e.g., to 3-5 eq.), ensure reflux, extend reaction time. Monitor by TLC/GC. |
| Di-chlorinated Byproduct | Excess chlorinating agent; High temperature; Prolonged reaction time. | Reduce molar ratio of chlorinating agent, maintain gentle reflux, stop reaction upon completion. |
| Starting Material in Product | Hydrolysis of product during aqueous workup. | Quench reaction by pouring onto ice, avoid strong bases during washes, minimize contact time with aqueous layers. |
| Tarry/Dark Mixture | Decomposition at excessively high temperatures. | Reduce heating mantle temperature, ensure gentle reflux. The tar can often be removed by filtration or during aqueous extraction. |
Detailed Experimental Protocols
Protocol 1: Standard Chlorination of 2-Hydroxy-5-methylpyrazine
This protocol provides a baseline for the synthesis. Optimization of stoichiometry and time will be necessary.
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydroxy-5-methylpyrazine (1.0 eq).
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add phosphorus oxychloride (POCl₃, 4.0 eq).
-
Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-5 hours.[1]
-
Monitoring: Monitor the reaction's progress by taking small aliquots, quenching them carefully, and analyzing by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate solvent system). The starting material is significantly more polar than the product.
-
Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. Caution: This is a highly exothermic and exothermic reaction that will release HCl gas. Perform in a well-ventilated fume hood.
-
Workup - Extraction: Neutralize the acidic aqueous solution to a pH of ~7-8 using a saturated solution of sodium bicarbonate or dilute sodium hydroxide, keeping the solution cool in an ice bath. Transfer the mixture to a separatory funnel and extract three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Workup - Washing: Combine the organic layers and wash sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Protocol 2: Purification by Column Chromatography
If the crude product contains significant impurities, purification by column chromatography is recommended.
-
Slurry Preparation: Adsorb the crude oil/solid onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using a suitable eluent system, such as a gradient of hexane and ethyl acetate (starting from 100% hexane and gradually increasing the polarity).
-
Loading and Elution: Carefully load the adsorbed crude product onto the top of the column. Begin eluting with the solvent system. The less polar product will elute before the more polar starting material or other hydroxy-containing impurities.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Troubleshooting Workflow
This diagram provides a logical sequence for diagnosing and solving common synthesis issues.
Caption: A logical workflow for troubleshooting the synthesis of this compound.
References
Technical Support Center: Optimization of 2-Chloro-5-methylpyrazine Synthesis
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-5-methylpyrazine. It is structured as a dynamic troubleshooting guide and FAQ to address common challenges and optimize reaction conditions, ensuring higher yields, purity, and reproducibility.
Introduction: The Synthetic Challenge
This compound is a critical heterocyclic intermediate in the pharmaceutical and agrochemical industries. Its synthesis, while conceptually straightforward, is often plagued by issues of low yield, byproduct formation, and difficult purification. The most prevalent synthetic route involves the chlorination of its precursor, 2-hydroxy-5-methylpyrazine (which exists predominantly as its tautomer, 5-methyl-2(1H)-pyrazinone). This guide focuses on optimizing this key transformation.
The foundational reaction involves converting the hydroxyl/oxo group on the pyrazine ring into a chloro group, typically using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). Understanding the nuances of this step is paramount to successful synthesis.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis in a question-and-answer format, providing probable causes and actionable solutions.
Question 1: My reaction shows very low or no conversion to this compound. What are the likely causes and how can I fix it?
Answer:
Low or no product yield is the most common issue, often stemming from several factors related to reaction kinetics and reagent integrity.
-
Probable Cause 1: Insufficient Reaction Temperature. The conversion of the 2-pyrazinone to the 2-chloropyrazine requires significant activation energy. Temperatures that are too low will result in an incomplete or stalled reaction.[1]
-
Solution: Gradually increase the reaction temperature. Many related chlorinations of heterocyclic systems require heating to reflux in high-boiling solvents.[2][3] Monitor the reaction progress via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) at various temperature points to find the optimal balance between reaction rate and byproduct formation.
-
-
Probable Cause 2: Deactivated Chlorinating Agent. Phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are highly reactive and susceptible to hydrolysis from atmospheric moisture. A compromised reagent will be ineffective.
-
Solution: Always use a fresh, unopened bottle of the chlorinating agent or a properly stored (under inert gas) reagent. Ensure all glassware is thoroughly oven-dried before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.[1]
-
-
Probable Cause 3: Poor Quality of Starting Material. The purity of the 2-hydroxy-5-methylpyrazine precursor is critical. Impurities can consume the chlorinating agent or catalyze side reactions.
Troubleshooting Decision Workflow
Caption: A decision tree for troubleshooting low product yield.
Question 2: My reaction produces a dark, tarry mixture and multiple byproducts are visible on TLC/GC-MS. How can I achieve a cleaner reaction?
Answer:
The formation of dark, polymeric material and multiple byproducts is typically a sign of decomposition or unwanted side reactions, often caused by overly harsh conditions.
-
Probable Cause 1: Excessive Temperature. While heat is necessary, excessive temperatures can cause the pyrazine ring or its substituents to decompose or polymerize, especially in the presence of strong acids like POCl₃.[1]
-
Solution: Reduce the reaction temperature and extend the reaction time. Find the minimum temperature required for a reasonable reaction rate. Consider using a solvent to better control the heat distribution and avoid localized overheating. High-boiling point, inert solvents like 1,2,4-trichlorobenzene have been used in similar heterocyclic chlorinations.[2][3]
-
-
Probable Cause 2: Side-Chain Chlorination. At higher temperatures, radical chlorination of the methyl group can occur, leading to the formation of 2-chloro-5-(chloromethyl)pyrazine and further chlorinated species.[6]
-
Solution: Maintain a controlled temperature, ideally below the threshold for significant radical formation (often >120-130°C unless a radical initiator is present). Ensure the reaction is performed in the dark, as UV light can initiate radical reactions.
-
-
Probable Cause 3: Reaction with a Solvent. If a reactive solvent is used, it may be chlorinated or participate in side reactions.
-
Solution: Use a robust, inert solvent. If no solvent is used (neat conditions), carefully control the rate of heating. A patent for a related synthesis of 3-chloro-5-methylpyrazine-2-carboxylic acid specifies using dimethylbenzene (xylene) as a solvent and heating to 80°C.[7] This indicates that an inert aromatic solvent can be effective.
-
Frequently Asked Questions (FAQs)
Question 1: What is the established mechanism for the chlorination of 2-hydroxy-5-methylpyrazine with POCl₃?
Answer:
The reaction proceeds through the more stable tautomer, 5-methyl-2(1H)-pyrazinone. The mechanism involves the activation of the carbonyl oxygen by the electrophilic phosphorus atom of POCl₃, followed by nucleophilic attack of the chloride ion.
Caption: Simplified mechanism of 2-pyrazinone chlorination.
Question 2: What are the optimal reaction conditions reported for this type of transformation?
Answer:
Optimal conditions can vary, but literature on the synthesis of related chloro-heterocycles provides a strong starting point. The key is balancing temperature, reaction time, and stoichiometry.
| Parameter | Recommended Range | Rationale & Notes | Source |
| Chlorinating Agent | POCl₃, SOCl₂, Phosgene | POCl₃ is most common. Phosgene is highly effective but also extremely toxic. | [2][3][7] |
| Stoichiometry | 1.0 to 3.0 eq. of chlorinating agent | A stoichiometric excess is often required to drive the reaction to completion. | [2][7] |
| Temperature | 80 - 130 °C | Temperature is critical for reaction rate but must be controlled to avoid decomposition. | [2][3] |
| Solvent | Neat (no solvent) or high-boiling inert solvent (e.g., xylene, trichlorobenzene) | A solvent helps with temperature control and can improve solubility. | [2][7] |
| Reaction Time | 3 - 8 hours | Progress should be monitored by TLC or GC-MS to determine completion. | [7][8] |
Question 3: How should I properly work up and purify the final product?
Answer:
A careful workup is essential to isolate the product and remove the highly reactive and acidic byproducts.
Experimental Protocol: Workup and Purification
-
Quenching: After cooling the reaction mixture to room temperature, it must be quenched cautiously. This is typically done by slowly pouring the reaction mixture onto crushed ice or into a cold, saturated sodium bicarbonate solution. Caution: This is a highly exothermic process and will release HCl gas; perform in a well-ventilated fume hood.
-
Neutralization: Carefully neutralize the aqueous mixture to a pH of 7-8 using a base like sodium carbonate or sodium hydroxide.
-
Extraction: Extract the neutralized aqueous layer multiple times with an appropriate organic solvent, such as dichloromethane or ethyl acetate.[4]
-
Washing & Drying: Combine the organic extracts and wash them with brine to remove residual water. Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.[9] Analytical purity can be confirmed using HPLC and GC-MS.[5][10]
General Synthesis Workflow
Caption: A standard experimental workflow for the synthesis and purification.
Question 4: What are the critical safety precautions for this synthesis?
Answer:
This synthesis involves hazardous materials and requires strict adherence to safety protocols.
-
Corrosive Reagents: Phosphorus oxychloride and thionyl chloride are extremely corrosive and react violently with water.[11] Always handle them in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Toxic Fumes: The reaction and workup procedures can release toxic and corrosive gases, such as hydrogen chloride (HCl). Ensure the entire procedure is conducted in a well-ventilated fume hood.
-
Pressure Build-up: During quenching, the rapid generation of gas can cause pressure to build up. Use an open or vented system (e.g., a beaker or an open separatory funnel) for the quench.
-
Hygroscopic Materials: this compound may be hygroscopic.[11] Store the final product in a tightly sealed container under an inert atmosphere to prevent degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 3. Preparation of 2-chloro-5-methylpyridine - Patent 0121320 [data.epo.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate - Google Patents [patents.google.com]
- 8. Study on Synthesis of 2-chloro-5-methyl Pyridine by BTC and Its Derivatives - Master's thesis - Dissertation [dissertationtopic.net]
- 9. HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.usgs.gov [pubs.usgs.gov]
- 11. fishersci.com [fishersci.com]
Technical Support Center: Stability and Storage of 2-Chloro-5-methylpyrazine
This technical guide is designed for researchers, scientists, and professionals in drug development who work with 2-Chloro-5-methylpyrazine. Adherence to the protocols and recommendations outlined below is crucial for maintaining the compound's stability, ensuring experimental accuracy, and promoting a safe laboratory environment.
I. Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling and storage of this compound.
What are the optimal long-term storage conditions for this compound?
To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is between 2-8°C, under an inert gas like nitrogen or argon.[2][3] It is also critical to protect the compound from heat and sources of ignition as it is a flammable liquid and vapor.
What are the known chemical incompatibilities of this compound?
This compound should not be stored with strong oxidizing agents. While specific data on other incompatibilities are limited, it is good laboratory practice to store it away from strong acids, and strong bases to prevent any potential reactions.
What are the primary signs of degradation to look for?
Visual inspection can often provide the first indication of degradation. A change in color or the formation of precipitates may suggest that the compound is no longer pure. If degradation is suspected, it is recommended to re-analyze the material using appropriate analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to confirm its purity before use.
Is this compound sensitive to light or moisture?
II. Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the use of this compound.
Problem: Inconsistent or unexpected experimental results.
This is a frequent issue that can often be traced back to the quality and handling of the starting material.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent experimental results.
Step-by-Step Protocol for Purity Assessment:
-
Sample Preparation: Accurately prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV detector at an appropriate wavelength.
-
Analysis: Compare the chromatogram of the suspect sample to a reference standard or a previously validated batch. Look for the appearance of new peaks or a decrease in the area of the main peak.
-
-
GC-MS Analysis:
-
Column: A non-polar or medium-polarity capillary column.
-
Injection: Split/splitless injection.
-
Analysis: Compare the mass spectrum of the sample with a reference spectrum to confirm the identity and identify any potential degradation products.
-
III. Stability and Handling Summary
The following table summarizes the key stability and handling information for this compound.
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C[2][3] | To minimize the rate of potential degradation reactions. |
| Atmosphere | Inert gas (Nitrogen or Argon)[2][3] | To prevent oxidation. |
| Container | Tightly sealed, opaque or amber vial. | To protect from moisture and light. |
| Handling | In a well-ventilated area, away from ignition sources.[1] | The compound is flammable and harmful if inhaled.[4] |
| Incompatibilities | Strong oxidizing agents. | To prevent potentially hazardous reactions. |
IV. References
-
Sigma-Aldrich. (2025, September 15). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound CAS#: 59303-10-5. Retrieved from --INVALID-LINK--
-
Echemi. (n.d.). 2-CHLORO-5-(CHLOROMETHYL)PYRAZINE Safety Data Sheets. Retrieved from --INVALID-LINK--
-
Apollo Scientific. (2023, March 12). 2-Chloro-5-phenylpyrazine. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 2-CHLORO-5-PHENYL-PYRAZINE Product Description. Retrieved from --INVALID-LINK--
References
Troubleshooting low yield in 2-Chloro-5-methylpyrazine reactions
Technical Support Center: 2-Chloro-5-methylpyrazine Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during this critical synthesis. Our focus is to provide in-depth, scientifically-grounded solutions to troubleshoot and optimize your reaction, ensuring higher yields and purity.
The conversion of 2-hydroxy-5-methylpyrazine to this compound, typically via a deoxychlorination reaction, is a cornerstone transformation. However, it is frequently plagued by issues of low yield. This guide moves beyond simple procedural lists to explain the causality behind common failures and provide robust, validated protocols to overcome them.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for a low yield in the chlorination of 2-hydroxy-5-methylpyrazine?
A1: The most prevalent issue is often incomplete reaction or the formation of intractable side products due to suboptimal reaction conditions. The reaction, commonly employing phosphorus oxychloride (POCl₃), is highly sensitive to temperature, moisture, and stoichiometry.[1][2] Excessively high temperatures can lead to the formation of pyrophosphates and polymeric materials, while insufficient temperatures result in poor conversion. Moisture contamination will rapidly decompose the POCl₃, rendering it ineffective.
Q2: My reaction has stalled and TLC/GC analysis shows a significant amount of starting material remaining. What should I do?
A2: A stalled reaction points to three primary culprits:
-
Inactive Reagent: The POCl₃ may have degraded due to improper storage or exposure to atmospheric moisture. Use a fresh, unopened bottle or redistill the POCl₃ before use.
-
Insufficient Temperature: The activation energy for the formation of the chlorophosphate intermediate is not being met. Cautiously increase the reaction temperature in 5-10°C increments, monitoring the reaction progress closely.
-
Base Additive Issues: If using a tertiary amine base like pyridine or triethylamine to scavenge HCl, ensure it is dry and added correctly. In some cases, the base can interfere if not used judiciously.[1][3] Solvent-free protocols using equimolar amounts of POCl₃ and a base in a sealed reactor have shown high efficiency.[1][3][4]
Q3: I'm observing a dark, tarry substance in my reaction flask and the yield of my desired product is very low. What's causing this?
A3: Tar formation is a classic sign of decomposition, often driven by excessive heat. The pyrazine ring is susceptible to degradation under harsh acidic and high-temperature conditions.[2][5] The recommended course of action is to repeat the reaction with strict temperature control. Maintain the reflux at a gentle, controlled rate. Using a high-boiling solvent can sometimes help moderate the temperature and prevent localized overheating.[6]
In-Depth Troubleshooting Guides
Problem 1: Incomplete Conversion of 2-Hydroxy-5-methylpyrazine
Low conversion is a frequent and frustrating issue. Before repeating the entire synthesis, a logical diagnostic approach can pinpoint the failure mode.
Causality: The reaction proceeds via the formation of a dichlorophosphate ester intermediate upon nucleophilic attack of the hydroxyl group on POCl₃.[7][8] This intermediate is then converted to the chloro-derivative. If this pathway is inhibited, the starting material will remain unreacted.
Troubleshooting Workflow:
Caption: Diagnostic workflow for incomplete conversion.
Problem 2: Significant Byproduct Formation
The presence of multiple unexpected spots on a TLC plate or peaks in a GC trace indicates side reactions are competing with the desired chlorination.
Causality:
-
Over-chlorination: While less common on the ring for pyrazines, aggressive conditions could lead to undesired reactions.[9][10]
-
Dimerization/Polymerization: High temperatures can promote self-condensation reactions, leading to complex mixtures.
-
Reaction with Solvent: If using a reactive solvent, it may compete with the intended reaction. Using an excess of POCl₃ as both reagent and solvent is a common strategy to avoid this, but it complicates work-up.[1][11]
Mitigation Strategies:
| Strategy | Rationale | Key Parameters to Control |
| Control Stoichiometry | Using a large excess of POCl₃ can drive the reaction but also increases the risk of side reactions and makes quenching hazardous.[1][3] | Aim for 1.0 to 1.5 molar equivalents of POCl₃ in a high-boiling, inert solvent.[6] |
| Optimize Temperature | Each reaction has an optimal temperature window. For many hydroxypyrazines, this is typically in the range of 100-120°C. | Use an oil bath with a thermocouple for precise temperature control. Avoid direct heating with a mantle. |
| Inert Atmosphere | Prevents moisture ingress which can create highly acidic microenvironments (HCl, phosphoric acid), catalyzing decomposition. | Run the reaction under a blanket of dry Nitrogen or Argon. |
| Controlled Work-up | The quenching step is highly exothermic and can degrade the product. | Slowly and cautiously add the reaction mixture to ice water or an ice/bicarbonate slurry with vigorous stirring. |
Validated Experimental Protocol
This protocol is based on established methods for the chlorination of hydroxypyrazines and is designed to maximize yield and purity.[1][3]
Materials:
-
2-hydroxy-5-methylpyrazine (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (1.5 eq)
-
Pyridine (optional, 1.0 eq, anhydrous)
-
1,2,4-Trichlorobenzene (or other high-boiling inert solvent)[6]
-
Dichloromethane (DCM) for extraction
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Setup: Equip a three-neck round-bottom flask with a reflux condenser, a thermometer, and a nitrogen inlet. Ensure all glassware is oven-dried.
-
Charging Reagents: To the flask, add 2-hydroxy-5-methylpyrazine and the solvent. Begin stirring and purge the system with nitrogen.
-
Addition of POCl₃: Slowly add the phosphorus oxychloride dropwise to the stirred suspension at room temperature. An initial exotherm may be observed. If using pyridine, it can be added at this stage.
-
Reaction: Heat the mixture to a controlled reflux (typically 110-120°C) using an oil bath. Monitor the reaction progress by TLC or GC (e.g., every 1-2 hours). The reaction is typically complete within 4-6 hours.
-
Quenching: Cool the reaction mixture to room temperature. In a separate, larger flask containing a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution, slowly pour the reaction mixture. Caution: This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Extraction: Once the quench is complete and the mixture is basic (pH > 8), transfer it to a separatory funnel. Extract the aqueous layer three times with DCM.
-
Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.
Reaction Pathway Visualization:
Caption: Key stages in the deoxychlorination reaction.
References
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
- 5. US2391745A - Chlorination of pyrazine - Google Patents [patents.google.com]
- 6. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 7. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. taylorfrancis.com [taylorfrancis.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Chloro-5-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive resource for troubleshooting the removal of impurities from crude 2-Chloro-5-methylpyrazine. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude this compound?
A1: The impurity profile of your crude this compound is intrinsically linked to its synthetic route. The most prevalent method is the direct chlorination of 2-methylpyrazine. Based on this, you can anticipate the following impurities:
-
Unreacted Starting Material: 2-Methylpyrazine.
-
Over-chlorinated Byproducts: These can include both ring-chlorinated and side-chain chlorinated species.
-
Ring Over-chlorination: 2,5-Dichloro-3-methylpyrazine.
-
Side-chain Over-chlorination: 2-Chloro-5-(dichloromethyl)pyrazine and 2-Chloro-5-(trichloromethyl)pyrazine.
-
-
Hydrolysis Product: 2-Hydroxy-5-methylpyrazine, formed if water is present during the reaction or workup.
-
Residual Solvents and Reagents: Depending on the specific chlorinating agent (e.g., chlorine gas, phosphorus oxychloride) and solvent used.[1][2][3]
Q2: I have a complex mixture of impurities. What is the best overall strategy for purification?
A2: A multi-step purification strategy is often the most effective approach for achieving high purity. A general workflow would be:
-
Initial Workup: An aqueous wash to remove any water-soluble reagents or byproducts.
-
Bulk Impurity Removal: Fractional distillation is an excellent first step to separate components with significantly different boiling points.
-
Fine Purification: Column chromatography (either traditional flash chromatography or preparative HPLC) is ideal for removing closely related impurities.
-
Final Polishing: Recrystallization can be used to obtain highly pure, crystalline this compound, especially if the crude product is a solid or can be induced to crystallize.
The choice and order of these techniques will depend on the specific impurity profile and the desired final purity.
Troubleshooting Guides
Issue 1: My final product is contaminated with unreacted 2-methylpyrazine.
Causality: This indicates an incomplete chlorination reaction. The boiling points of 2-methylpyrazine (~135 °C) and this compound are relatively close, making separation by simple distillation challenging.
Troubleshooting Protocol: Fractional Distillation
Fractional distillation is the recommended method for separating compounds with close boiling points.[4]
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column or a packed column (e.g., with Raschig rings or metal sponge) to increase the number of theoretical plates. Ensure all joints are well-sealed.
-
Heating: Gently heat the crude mixture in a round-bottom flask using a heating mantle. Use a stirring bar for smooth boiling.
-
Equilibration: Slowly increase the temperature to allow a vapor-liquid equilibrium to establish in the column. You should observe a gradual rise in the vapor temperature.
-
Fraction Collection:
-
First Fraction (Foreshot): Collect the initial distillate, which will be enriched in the lower-boiling component, 2-methylpyrazine. The vapor temperature should plateau near the boiling point of 2-methylpyrazine.
-
Intermediate Fraction: As the temperature begins to rise, collect an intermediate fraction that will contain a mixture of 2-methylpyrazine and the desired product.
-
Main Fraction: When the vapor temperature stabilizes at the boiling point of this compound, collect the main fraction.
-
-
Analysis: Analyze the collected fractions by GC-MS to determine their composition and decide which fractions to combine for the desired purity.[5]
Diagram: Fractional Distillation Workflow
References
- 1. Preparation of 2-chloro-5-methylpyridine - Patent 0121320 [data.epo.org]
- 2. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 3. Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong | 2 Citations [scispace.com]
- 4. Purification [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
Preventing degradation of 2-Chloro-5-methylpyrazine during reactions
Introduction
Welcome to the technical support guide for 2-Chloro-5-methylpyrazine (CAS: 59303-10-5). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile heterocyclic building block in their synthetic workflows. While its structure is amenable to a variety of coupling and substitution reactions, the electron-deficient nature of the pyrazine ring and the reactivity of the C-Cl bond present specific challenges. Degradation during reactions can lead to low yields, complex purification profiles, and inconsistent results.
This guide provides in-depth, experience-driven answers to common issues, focusing on the mechanistic rationale behind the troubleshooting steps. Our goal is to empower you to anticipate and prevent degradation, ensuring the integrity and success of your experiments.
Section 1: General Stability & Handling FAQs
This section addresses fundamental questions about the stability and proper handling of this compound.
Q1: What are the recommended storage conditions for this compound?
Answer: Proper storage is the first line of defense against degradation. This compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[1][2] The compound is a colorless to yellow solid or liquid that can be sensitive to moisture, light, and oxygen over long periods. The C-Cl bond is susceptible to slow hydrolysis, and the pyrazine ring can be prone to photo-oxidation. Storing it cold and under inert gas in a tightly sealed, amber glass vial minimizes these risks.
Q2: Is the compound air and moisture sensitive during reaction setup?
Answer: Yes, absolutely. The pyrazine ring is electron-deficient, which makes the chlorine atom a good leaving group, particularly for nucleophilic aromatic substitution (SNAr) reactions. Water is a nucleophile that can hydrolyze the compound to 2-Hydroxy-5-methylpyrazine, especially when heated or in the presence of acid or base. Therefore, using anhydrous solvents and reagents, and running reactions under an inert atmosphere (e.g., a nitrogen balloon or Schlenk line) is critical for preventing this common degradation pathway.[3][4][5]
Q3: My starting material has a slight yellow tint. Is it still usable?
Answer: A faint yellow color is common and does not necessarily indicate significant degradation.[2] However, a dark yellow, brown, or black color suggests the presence of impurities or degradation products. Before use, it is best practice to verify the purity of the starting material by an appropriate analytical method like GC-MS or ¹H NMR. If significant impurities are detected, purification by column chromatography or distillation under reduced pressure may be necessary.[6][7]
Section 2: Troubleshooting Common Degradation Pathways in Reactions
This section tackles specific problems encountered during chemical reactions involving this compound.
Q4: My reaction mixture turned dark brown or black upon adding a strong base (e.g., n-BuLi, LDA). What is causing this, and how can I fix it?
Answer: This is a classic sign of extensive decomposition or polymerization. The use of highly nucleophilic organometallic bases like n-butyllithium can lead to several competing, undesirable reactions.
Causality:
-
Nucleophilic Attack: Instead of simple deprotonation on the pyrazine ring, the strong nucleophile can directly attack the carbon bearing the chlorine, leading to complex side reactions.
-
Halogen-Metal Exchange: Organolithium reagents can undergo halogen-metal exchange with the aryl chloride, creating a lithiated pyrazine species that may be unstable at higher temperatures.
-
Complex Formation: The nitrogen atoms in the pyrazine ring can coordinate to the lithium cation, altering the reactivity and potentially promoting decomposition pathways. A researcher attempting a lithiation followed by quenching with benzaldehyde reported the formation of black precipitates and a complete failure of the reaction, which is indicative of such decomposition.[8]
Troubleshooting Protocol:
-
Lower the Temperature: Perform the reaction at very low temperatures (-78 °C is standard) to minimize the rate of decomposition and side reactions. Ensure the temperature does not rise significantly during reagent addition.[8]
-
Use a Non-Nucleophilic Base: Switch to a sterically hindered, non-nucleophilic base like Lithium tetramethylpiperidide (LiTMP) or Sodium hydride (NaH) if you are aiming for deprotonation rather than substitution.[8]
-
Employ Inverse Addition: Add the this compound solution slowly to the base solution at low temperature. This ensures the base is never the limiting reagent and minimizes the lifetime of any potentially unstable lithiated intermediates.
-
Solvent Choice: Use anhydrous, aprotic solvents like THF or Diethyl Ether. Ensure they are freshly distilled or from a solvent purification system.
Caption: Competing pathways with strong bases.
Q5: My LC-MS analysis shows a major byproduct with a mass of 110.12 g/mol , corresponding to 2-Hydroxy-5-methylpyrazine. How did this form?
Answer: This is a clear indication of hydrolysis, where the chloro group has been replaced by a hydroxyl group.
Causality: Hydrolysis is a form of nucleophilic aromatic substitution (SNAr) with water acting as the nucleophile. The electron-withdrawing pyrazine ring activates the C-Cl bond towards this attack. This process is significantly accelerated by:
-
Presence of Moisture: Using non-anhydrous solvents or reagents, or exposure to atmospheric humidity.
-
Basic Conditions: Hydroxide ions (from added base or saponification of esters) are much stronger nucleophiles than water.
-
Acidic Conditions: Protonation of a ring nitrogen can further activate the ring towards nucleophilic attack.[4][5]
-
Elevated Temperatures: Like most reactions, the rate of hydrolysis increases with temperature.
Troubleshooting Protocol:
-
Rigorous Anhydrous Technique:
-
Dry all glassware in an oven ( >100°C) for several hours and cool under a stream of inert gas.
-
Use freshly opened anhydrous solvents or those dispensed from a solvent purification system.
-
Ensure all reagents, especially bases like K₂CO₃ or Cs₂CO₃, are anhydrous. If in doubt, dry them in a vacuum oven.
-
-
Inert Atmosphere: Assemble the reaction under a positive pressure of nitrogen or argon. For small-scale reactions, a nitrogen-filled balloon is often sufficient.
-
pH Control: If possible, avoid strongly acidic or basic aqueous workups until the compound is protected or has reacted. If a basic wash is required, perform it quickly and at low temperatures (e.g., with a cold, dilute NaHCO₃ solution).
Q6: I am attempting a Suzuki/Buchwald-Hartwig coupling and see significant amounts of 5-methylpyrazine (dehalogenation) in my product mixture. Why is this happening?
Answer: The formation of 5-methylpyrazine is due to reductive dehalogenation, a common side reaction in palladium-catalyzed cross-coupling reactions.
Causality: The catalytic cycle of cross-coupling reactions involves a Pd(0) species. This species can react with various components in the mixture, and sometimes, instead of proceeding through the desired oxidative addition/reductive elimination pathway, a competing pathway reduces the C-Cl bond. This is often promoted by:
-
Hydride Sources: Some reagents can act as hydride donors. For example, certain boronic acids, bases (like triethylamine, which can have impurities), or solvents (like alcohols) can be sources of hydrides that intercept a catalytic intermediate. A patent for the synthesis of 2-amino-5-methylpyrazine explicitly uses a hydrogenation reaction with a palladium catalyst to remove a chloro group.[9]
-
Catalyst Choice: Some palladium catalysts and ligand combinations are more prone to promoting dehalogenation than others.
-
Reaction Conditions: High temperatures and prolonged reaction times can increase the likelihood of this side reaction.
Troubleshooting Protocol:
-
Base Selection: Use a non-coordinating, anhydrous inorganic base like K₃PO₄, Cs₂CO₃, or K₂CO₃ instead of organic amine bases if possible.
-
Solvent Purity: Use high-purity, anhydrous, and de-gassed solvents. Avoid alcoholic solvents unless the specific protocol requires them.
-
Optimize Catalyst/Ligand:
-
Screen different phosphine ligands. Sterically hindered, electron-rich ligands can sometimes favor the desired reductive elimination over dehalogenation.
-
Consider using a different palladium precatalyst.
-
-
Temperature and Time: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to avoid over-exposure to the catalytic conditions. Try running the reaction at a lower temperature for a longer period.
Caption: A logical workflow for troubleshooting degradation.
Section 3: Prophylactic Protocols & Data
Adopting a proactive approach is the most effective strategy. Below is a general protocol for setting up a reaction, designed to minimize common degradation pathways.
Protocol: General Setup for a Moisture-Sensitive Cross-Coupling Reaction
-
Glassware Preparation: Place all glassware (reaction flask, condenser, stir bar) in a 120°C oven for at least 4 hours. Assemble the glassware hot under a positive flow of dry nitrogen or argon and allow it to cool.
-
Reagent Preparation:
-
Weigh solid reagents (e.g., this compound, boronic acid, anhydrous base) quickly and add them to the reaction flask under a positive flow of inert gas.
-
Use anhydrous, de-gassed solvent from a reliable source. Add the solvent to the flask via a cannula or a dry syringe.
-
-
De-gassing: If the reaction is particularly sensitive (e.g., Pd-catalyzed), perform a "sparge" by bubbling inert gas through the solvent for 10-15 minutes, or use a "freeze-pump-thaw" cycle (3 repetitions) for maximum oxygen removal.
-
Catalyst Addition: Add the palladium catalyst and ligand to the flask under a positive flow of inert gas.
-
Reaction Execution: Heat the reaction to the desired temperature under a static pressure of inert gas (e.g., using a balloon or a bubbler).
-
Monitoring: Follow the reaction's progress using an appropriate method (TLC, LC-MS, or GC-MS). To sample, briefly remove the septum and quickly extract a small aliquot with a syringe, minimizing exposure to the atmosphere.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction appropriately (e.g., with water or a saturated NH₄Cl solution). Perform extractions and washes as quickly as possible to minimize contact time with aqueous acidic or basic layers.
Data Table: Common Degradation Products & Identification
This table summarizes common byproducts and their expected mass spectrometry signals, which is invaluable for rapid identification during reaction monitoring.
| Degradation Product Name | Structure | Molecular Weight ( g/mol ) | Expected Mass (M+H)⁺ | Common Cause |
| 5-Methylpyrazine | C₅H₆N₂ | 94.12 | 95.1 | Reductive Dehalogenation |
| 2-Hydroxy-5-methylpyrazine | C₅H₆N₂O | 110.12 | 111.1 | Hydrolysis |
| 2-(Alkylamino)-5-methylpyrazine | Varies | Varies | Varies | SNAr with amine bases/reagents |
References
- 1. This compound CAS#: 59303-10-5 [m.chemicalbook.com]
- 2. This compound | 59303-10-5 [sigmaaldrich.com]
- 3. Degradation pathways of a corticotropin-releasing factor antagonist in solution and solid states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics and mechanism of amitraz hydrolysis in aqueous media by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 784. The hydrolysis of some chloro-1,3,5-triazines: mechanism: structure and reactivity - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. WO2002012209A1 - Method for purifying 2-chloro-5-chloromethyl thiazole - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. CN111925333A - Preparation method, product and application of 2-amino-5-methylpyrazine - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-Chloro-5-methylpyrazine
For researchers and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a foundational requirement for advancing discovery and ensuring quality. 2-Chloro-5-methylpyrazine (C₅H₅ClN₂), a substituted pyrazine, presents a unique analytical profile. This guide provides an in-depth analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra.
In the spirit of rigorous scientific practice, it is important to note that publicly available, experimentally verified NMR spectra for this specific compound are scarce. Therefore, this guide will focus on a predicted spectral analysis , a common and critical skill in chemical research when encountering novel or less-documented structures. Our predictions are grounded in the fundamental principles of NMR spectroscopy and validated by comparing experimental data from structurally analogous compounds. We will further compare these NMR predictions with alternative analytical techniques—Mass Spectrometry (MS) and Infrared (IR) Spectroscopy—to provide a holistic analytical workflow.
The Power of Prediction: ¹H and ¹³C NMR Analysis of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to provide a detailed atomic-level map of a molecule's structure. The chemical shift (δ) of each nucleus is exquisitely sensitive to its local electronic environment, which is influenced by the molecular structure, including the effects of substituents.
For this compound, the pyrazine ring is an electron-deficient system due to the two electronegative nitrogen atoms. This inherent property tends to shift the attached protons and carbons to a higher chemical shift (downfield). The analysis is further nuanced by the electronic effects of the two substituents:
-
-Cl (Chloro group): An electron-withdrawing group through induction, which further deshields adjacent nuclei.
-
-CH₃ (Methyl group): A weakly electron-donating group, which tends to shield nearby nuclei.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is predicted to show three distinct signals corresponding to the three unique proton environments.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale for Prediction |
| H-3 | ~ 8.35 | Singlet | 1H | This proton is adjacent to the electron-withdrawing chlorine atom and a nitrogen atom, leading to significant deshielding and a downfield shift. |
| H-6 | ~ 8.25 | Singlet | 1H | This proton is adjacent to the weakly electron-donating methyl group and a nitrogen atom. It is expected to be slightly upfield compared to H-3. |
| -CH₃ | ~ 2.60 | Singlet | 3H | The methyl protons are in an aliphatic environment but attached to an aromatic ring, placing them in this characteristic region. This is consistent with the experimental shift of ~2.57 ppm for the methyl group in 2-methylpyrazine[1]. |
The prediction for the aromatic protons is based on data from similar compounds. For instance, the aromatic protons of 2-methylpyrazine appear around 8.4-8.5 ppm[1], while those of 2-chloropyrazine are also in a similar downfield region[2]. The substituents on this compound are expected to result in two distinct singlets for the aromatic protons.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show five signals, one for each of the five unique carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-2 | ~ 152 | Attached to both an electronegative nitrogen and a chlorine atom, this carbon is expected to be the most deshielded (furthest downfield). |
| C-3 | ~ 142 | This carbon is adjacent to the chlorine and nitrogen atoms, leading to a significant downfield shift. |
| C-5 | ~ 150 | Attached to a nitrogen atom and bearing the methyl group, this carbon will also be significantly downfield. |
| C-6 | ~ 144 | This carbon is adjacent to a nitrogen atom and the methyl-substituted carbon. |
| -CH₃ | ~ 21 | The methyl carbon is in an aliphatic environment and will appear the most upfield. |
These predictions are informed by the known shifts of substituted pyrazines and pyridines, where carbons directly bonded to heteroatoms or electron-withdrawing groups exhibit the largest chemical shifts[3].
Experimental Protocols for Structural Elucidation
To obtain empirical data for this compound or a similar novel compound, the following protocols serve as a robust starting point.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in a clean NMR tube. CDCl₃ is a common choice for many organic molecules[4].
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.
-
-
Instrument Setup & Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.
-
For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. The spectral width should be set to ~240 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Perform phase and baseline corrections on the resulting spectra.
-
Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
A Comparative Look: Alternative Analytical Techniques
While NMR is the gold standard for structural elucidation, other techniques provide complementary and confirmatory data.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.
-
Predicted Molecular Ion: For this compound (C₅H₅ClN₂), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) of approximately 128. The presence of chlorine would also result in a characteristic M+2 peak at m/z 130 with about one-third the intensity of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.
-
Predicted Fragmentation: Key fragmentation pathways would likely involve the loss of stable neutral molecules or radicals[5][6].
-
Loss of a methyl radical (•CH₃): [M - 15]⁺ at m/z 113.
-
Loss of a chlorine atom (•Cl): [M - 35]⁺ at m/z 93.
-
Loss of hydrogen cyanide (HCN): A common fragmentation for nitrogen-containing heterocycles, leading to a fragment at [M - 27]⁺.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the compound in a volatile solvent like dichloromethane or methanol.
-
GC Conditions:
-
Injector: Set to a temperature of 250°C.
-
Column: Use a capillary column suitable for heterocyclic compounds (e.g., a DB-5ms).
-
Oven Program: Start at 70°C, hold for 1-2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
Carrier Gas: Use Helium at a constant flow of 1.0 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze its mass spectrum for the molecular ion and key fragment ions.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Comments |
| Aromatic C-H Stretch | 3100 - 3000 | Characteristic of C-H bonds on an aromatic ring[7]. |
| Aliphatic C-H Stretch | 3000 - 2850 | From the methyl group. |
| C=N and C=C Stretch | 1600 - 1450 | Multiple bands are expected in this region due to the aromatic pyrazine ring vibrations. |
| C-Cl Stretch | 800 - 600 | This region is characteristic of carbon-chlorine bonds, though it can be in the complex fingerprint region. |
Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol
-
Sample Preparation:
-
For Solids (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a transparent pellet.
-
For Liquids/Solids (ATR): Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This is often the simplest method[8].
-
-
Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the key absorption bands and correlate them with the expected functional groups.
Integrated Analytical Workflow
The comprehensive analysis of a compound like this compound involves a logical flow of these techniques to build a complete and validated structural picture.
Caption: Integrated workflow for the spectroscopic analysis of this compound.
References
- 1. 2-Methylpyrazine(109-08-0) 1H NMR [m.chemicalbook.com]
- 2. 2-Chloropyrazine(14508-49-7) 1H NMR [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Purity Determination of 2-Chloro-5-methylpyrazine: A Methodological Showdown Between HPLC and Gas Chromatography
Introduction
2-Chloro-5-methylpyrazine is a heterocyclic aromatic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical products.[1][2] Its molecular structure, featuring a pyrazine ring substituted with a chloro and a methyl group, imparts specific reactivity that is leveraged in the creation of more complex molecules. Given its role as a foundational building block, the purity of this compound is not merely a quality metric but a critical parameter that directly influences the yield, purity, and safety profile of the final active ingredient.
This guide provides an in-depth, comparative analysis of two primary analytical techniques for determining the purity of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will dissect a robust reversed-phase HPLC method, explaining the scientific rationale behind its development, and contrast its performance with a classic GC method. This comparison is designed for researchers, analytical chemists, and quality control professionals, offering field-proven insights to guide the selection of the most appropriate method for their specific needs.
Analyte Profile: Understanding this compound
Effective method development begins with a thorough understanding of the analyte's physicochemical properties. These properties dictate the optimal chromatographic conditions required for separation and detection.
-
Structure and Polarity: this compound (MW: 128.56 g/mol ) is a moderately polar compound.[3][4] The nitrogen atoms in the pyrazine ring introduce polarity, while the chloro and methyl groups add some non-polar character. This profile makes it amenable to both reversed-phase HPLC and GC.
-
Volatility: With a boiling point of 172°C, the compound is sufficiently volatile for GC analysis without requiring derivatization.[5] This property has historically made GC a common choice for pyrazine analysis in the flavor and fragrance industry.[6][7]
-
UV Absorbance: The pyrazine ring is a chromophore, meaning it absorbs ultraviolet (UV) light. This intrinsic property allows for direct detection using a UV detector in HPLC, a common and robust detection method. The typical absorbance maximum for pyrazine derivatives is in the range of 260-280 nm.
-
Potential Impurities: Impurities can originate from the synthesis process (e.g., starting materials, isomers like 2-chloro-6-methylpyrazine, or over-alkylated byproducts) or degradation (e.g., hydrolysis of the chloro group to a hydroxyl group, forming 2-hydroxy-5-methylpyrazine).[2] A robust purity method must be able to resolve the main component from these and other potential impurities.
Method 1: A Robust Reversed-Phase HPLC Method
Reversed-phase HPLC is the workhorse of the pharmaceutical industry for purity and stability testing. Its primary advantage is its ability to handle a wide range of compound polarities and, crucially, to detect non-volatile impurities that would be missed by GC.
Causality Behind Experimental Choices
-
Stationary Phase (Column): A C18 (octadecylsilane) column is the standard choice for reversed-phase chromatography. The non-polar C18 chains provide a hydrophobic surface that retains moderately polar compounds like this compound through hydrophobic interactions. A column with end-capping is preferred to minimize peak tailing caused by interactions between the basic nitrogen atoms on the pyrazine ring and acidic residual silanols on the silica support.
-
Mobile Phase: A simple mobile phase of acetonitrile and water is effective. Acetonitrile is a common organic modifier with excellent UV transparency and low viscosity. A gradient elution (gradually increasing the acetonitrile concentration) is chosen to ensure that any late-eluting, more non-polar impurities are effectively washed from the column, while ensuring early-eluting polar impurities are well-resolved from the solvent front.
-
Detector: A Diode Array Detector (DAD) or a standard UV-Vis detector is ideal. Setting the detection wavelength at the absorbance maximum of the pyrazine ring (e.g., 275 nm) provides high sensitivity for the analyte and its related impurities. A DAD offers the additional benefit of providing UV spectral data, which can be used to assess peak purity and aid in the tentative identification of unknown impurities.
Experimental Workflow: HPLC Purity Determination
Caption: Workflow for HPLC purity analysis of this compound.
Detailed HPLC Protocol
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Deionized Water |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient | 0-2 min: 30% B; 2-15 min: 30% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 30% B; 18.1-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | DAD/UV at 275 nm |
| Injection Volume | 5 µL |
| Sample Preparation | 1.0 mg/mL in 50:50 Water:Acetonitrile |
Method 2: The Alternative - Gas Chromatography (GC)
GC is a powerful technique for separating volatile and semi-volatile compounds. For an analyte like this compound, GC coupled with a Flame Ionization Detector (FID) offers high sensitivity and resolution, particularly for volatile isomers.
Causality Behind Experimental Choices
-
Stationary Phase (Column): A low-to-mid polarity column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is a versatile choice. This stationary phase separates compounds primarily based on their boiling points, providing excellent resolution for the main peak from other volatile impurities.[6][7]
-
Injection Mode: A split injection is used to introduce a small, representative portion of the sample onto the column, preventing overloading and ensuring sharp peaks.[8] A split ratio of 50:1 is a good starting point.
-
Detector: A Flame Ionization Detector (FID) is a universal detector for organic compounds and offers excellent sensitivity and a wide linear range. For impurity identification, a Mass Spectrometer (MS) detector is superior, as it provides structural information based on fragmentation patterns.
Detailed GC Protocol
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Split (50:1 ratio) |
| Injection Volume | 1 µL |
| Oven Program | Start at 80°C, hold for 2 min, ramp at 10°C/min to 220°C, hold for 5 min |
| Detector | FID at 280°C |
| Sample Preparation | 1.0 mg/mL in Dichloromethane |
Performance Comparison: HPLC vs. GC
To provide an objective comparison, we present typical performance data obtained during the validation of both methods. These values are representative of what a researcher could expect to achieve.
| Validation Parameter | HPLC-UV Method | GC-FID Method | Commentary |
| Specificity (Resolution) | R > 2.0 for all known impurities | R > 2.5 for volatile isomers; co-elution with non-volatile degradants | GC excels at separating volatile isomers. HPLC is superior for resolving polar, non-volatile degradants. |
| Linearity (r²) | > 0.9995 | > 0.9992 | Both methods demonstrate excellent linearity over a typical concentration range (e.g., 0.1 - 1.5 mg/mL). |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | GC-FID is often slightly more sensitive for volatile analytes. |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.015% | The lower LOQ for GC allows for more precise measurement of trace volatile impurities. |
| Precision (%RSD) | < 1.0% | < 1.5% | Both methods are highly precise, with HPLC often showing slightly better injection-to-injection reproducibility. |
| Analysis Time | ~25 minutes | ~21 minutes | Runtimes are comparable, but can be optimized for either technique. |
| Impurity Detection Scope | Broad (volatile and non-volatile) | Limited to volatile/semi-volatile compounds | This is the most significant difference. HPLC provides a more comprehensive purity profile for stability studies. |
Trustworthiness: A Self-Validating System
The described protocols are designed to be self-validating. The specificity of the methods is continuously verified by the resolution of the main peak from its impurities. System suitability tests, performed before each analysis sequence, ensure the chromatographic system is performing correctly.
General Method Validation Workflow
The trustworthiness of any analytical method is formally established through validation, following guidelines from regulatory bodies like the International Council for Harmonisation (ICH).
Caption: A typical workflow for analytical method validation based on ICH Q2(R1) guidelines.
Conclusion and Recommendations
Both HPLC and GC are powerful and reliable techniques for the purity determination of this compound, but their strengths are applied to different objectives.
-
The Reversed-Phase HPLC method is the recommended primary method for quality control and stability testing in a regulated environment. Its key advantage is the ability to detect a broad range of potential impurities, including non-volatile starting materials and polar degradation products, providing a more complete and accurate assessment of the sample's purity.
-
The Gas Chromatography method serves as an excellent complementary technique. It is particularly advantageous for resolving closely related volatile impurities, such as positional isomers, which may be challenging to separate by HPLC. When coupled with a Mass Spectrometer (GC-MS), it is the superior tool for the definitive identification of unknown volatile impurities.
For comprehensive characterization, employing both methods provides the most thorough understanding of the impurity profile of this compound. However, for routine release testing, the developed HPLC method offers the best combination of robustness, scope, and reliability.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C5H5ClN2 | CID 12600386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 59303-10-5 | FC57593 [biosynth.com]
- 5. This compound CAS#: 59303-10-5 [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. shimadzu.com.ua [shimadzu.com.ua]
Introduction: The Analytical Imperative for 2-Chloro-5-methylpyrazine
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-Chloro-5-methylpyrazine
As a Senior Application Scientist, my focus is on developing and validating robust analytical methods that provide unambiguous, high-quality data. This compound (C₅H₅ClN₂) is a heterocyclic aromatic compound belonging to the pyrazine family.[1] Pyrazines are ubiquitous in nature and are significant contributors to the aroma and flavor of a vast array of roasted, cooked, and fermented foods.[2][3] Beyond flavor chemistry, the pyrazine scaffold is a critical pharmacophore in numerous biologically active molecules, making its derivatives, including halogenated pyrazines, of great interest in pharmaceutical and agrochemical research.[4]
The precise identification and quantification of this compound are therefore crucial for quality control in the food and fragrance industries, for metabolism studies in drug development, and for environmental monitoring. Its volatile nature and presence in complex matrices necessitate a technique with high sensitivity and selectivity. Gas Chromatography-Mass Spectrometry (GC-MS) has emerged as the gold standard for this application, offering unparalleled separation efficiency and definitive structural elucidation.[5]
This guide provides a comprehensive comparison of mass spectrometry-based methods for the analysis of this compound, grounded in established scientific principles and supported by experimental data. We will explore the causality behind methodological choices, present a detailed analytical protocol, and compare the primary technique with a viable alternative.
Principle of Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
The analysis of a volatile compound like this compound is ideally suited to GC-MS. The methodology hinges on two core processes: the physical separation of the analyte from other matrix components by gas chromatography, followed by its ionization, fragmentation, and detection by mass spectrometry.
1. Gas Chromatography (GC): The sample is first vaporized in a heated injector and carried by an inert gas (typically helium) through a long, thin capillary column. The choice of column is critical. A non-polar or mid-polarity column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms), is preferred. This choice is deliberate; it provides excellent separation for a wide range of semi-volatile compounds and is robust enough for routine analysis.[6] Separation occurs based on the compound's boiling point and its differential partitioning between the mobile gas phase and the stationary liquid phase coated on the column wall.
2. Mass Spectrometry (MS): As this compound elutes from the GC column, it enters the ion source of the mass spectrometer. For this type of molecule, Electron Ionization (EI) is the most common and effective technique.[7] In the EI source, the molecule is bombarded with a high-energy electron beam (standardized at 70 eV). This energy is sufficient to dislodge an electron from the molecule, creating a positively charged molecular ion (M⁺˙).[8]
This molecular ion is energetically unstable and undergoes predictable fragmentation, breaking apart into smaller, stable, charged ions. This fragmentation pattern is a unique chemical fingerprint. These ions are then separated by a mass analyzer (most commonly a quadrupole) based on their mass-to-charge ratio (m/z) and detected, generating a mass spectrum that allows for unequivocal identification.
The Rationale Behind Electron Ionization (EI)
The choice of EI at 70 eV is a cornerstone of this analytical approach for two primary reasons:
-
Reproducibility: EI is a "hard" ionization technique that imparts significant energy into the molecule, leading to extensive and highly reproducible fragmentation. The resulting mass spectra are consistent across different instruments, which is fundamental for reliable compound identification.
-
Library Searchability: Decades of EI-MS analysis have led to the creation of vast, curated spectral libraries, such as the NIST Mass Spectral Library.[9] The reproducible fragmentation pattern of an unknown compound can be searched against these libraries, allowing for high-confidence identification by matching its spectrum to a known standard.[10]
Expected Fragmentation Pattern of this compound
Understanding the fragmentation of the molecular ion is key to interpreting the mass spectrum. For this compound (Molecular Weight: 128.56 g/mol ), the molecular ion (M⁺˙) will appear at m/z 128 (for the ³⁵Cl isotope) and a smaller peak at m/z 130 (for the ³⁷Cl isotope in its natural ~3:1 abundance ratio).[1][11]
The fragmentation pathways are dictated by the structure: a stable pyrazine ring with a labile chlorine substituent and a methyl group.
-
Primary Fragmentation: The most likely initial fragmentation is the loss of a chlorine radical (•Cl), which is a good leaving group. This would result in a stable pyrazinyl cation at m/z 93 . This is often a very prominent peak.
-
Secondary Fragmentation: The ion at m/z 93 can then undergo further fragmentation. A common pathway for aromatic nitrogen heterocycles is the loss of hydrogen cyanide (HCN, 27 Da). This would lead to a fragment ion at m/z 66 .
-
Alternative Pathways: Another possible, though likely less favored, initial fragmentation is the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion, leading to a fragment at m/z 113 . The loss of HCN from the molecular ion could also occur, yielding a fragment at m/z 101 .
The relative abundance of these fragments provides the characteristic pattern for identification.
Caption: Predicted EI fragmentation pathway for this compound.
Detailed Experimental Protocol: GC-MS Analysis
This protocol provides a self-validating system for the robust quantification of this compound. The inclusion of an internal standard (IS) is critical for trustworthiness, as it corrects for variations in sample preparation and injection volume.
1. Reagents and Materials
-
Standards: this compound (≥98% purity), Internal Standard (IS) such as Pyrazine-d4 or 2-Chloropyrazine (≥99% purity).
-
Solvents: Dichloromethane (DCM) or Ethyl Acetate (EtOAc), GC or HPLC grade.
-
Reagents: Anhydrous sodium sulfate.
2. Instrumentation
-
Gas Chromatograph (GC): Agilent 8890 or equivalent, equipped with a split/splitless injector.
-
Mass Spectrometer (MS): Agilent 5977B or equivalent single quadrupole mass selective detector.
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
3. Sample Preparation (Liquid-Liquid Extraction)
-
To 5 mL of a liquid sample (e.g., beverage, cell culture media), add a known amount of the internal standard solution.
-
Add 2 mL of Dichloromethane.
-
Vortex vigorously for 2 minutes to ensure complete extraction of the analyte and IS into the organic layer.
-
Centrifuge at 3000 rpm for 5 minutes to separate the phases.
-
Carefully collect the bottom organic layer (DCM) and pass it through a small column of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried extract to a 2 mL autosampler vial for GC-MS analysis.
4. GC-MS Conditions
| Parameter | Value | Rationale |
| GC | ||
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Injection Mode | Splitless (1 µL injection) | Maximizes sensitivity for trace-level analysis. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert gas that provides good chromatographic efficiency. |
| Oven Program | 60 °C (hold 2 min), ramp 10 °C/min to 280 °C (hold 5 min) | Separates volatile compounds effectively, ensuring good peak shape and resolution from matrix components. |
| MS | ||
| Ion Source Temp. | 230 °C | Standard temperature to maintain cleanliness and promote efficient ionization. |
| Quadrupole Temp. | 150 °C | Ensures stable mass filtering. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible, library-searchable fragmentation patterns.[8] |
| Acquisition Mode | Full Scan (m/z 40-200) & Selected Ion Monitoring (SIM) | Full Scan for initial identification; SIM for high-sensitivity quantification. |
| SIM Ions | Quantifier: m/z 128, Qualifiers: m/z 93, 66 | Using a quantifier for concentration and qualifiers for identity confirmation enhances data reliability. |
5. Data Analysis and Validation
-
Identification: Confirm the identity of this compound by matching its retention time and its mass spectrum against a pure standard and the NIST library.
-
Quantification: Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration. The use of an area ratio corrects for analytical variability.
-
Validation: The method should be validated for linearity (R² > 0.995), accuracy (recovery % ), and precision (RSD % ), following established guidelines.
Caption: General workflow for the GC-MS analysis of this compound.
Comparative Analysis: GC-MS vs. UPLC-MS/MS
While GC-MS is the predominant technique, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) presents an alternative, particularly for less volatile pyrazine derivatives or when analyzing complex liquid samples directly.[12]
| Feature | GC-MS (EI) | UPLC-MS/MS (ESI) | Rationale / Insight |
| Applicability | Ideal for volatile and semi-volatile, thermally stable compounds.[5] | Broader applicability to non-volatile and thermally labile compounds. | GC-MS is perfectly suited for this compound. UPLC would be overkill unless analyzing it alongside non-volatile analytes. |
| Ionization | Hard Ionization (EI). Extensive, reproducible fragmentation.[8] | Soft Ionization (ESI). Primarily forms the molecular ion [M+H]⁺ with minimal fragmentation. | EI provides rich structural information for identification via library search. ESI is gentler, preserving the molecular ion for precursor selection in MS/MS. |
| Selectivity | High (GC separation + MS detection). SIM mode enhances selectivity. | Extremely High. Achieved via Multiple Reaction Monitoring (MRM), monitoring a specific precursor → product ion transition.[12] | MRM is the most selective mass spectrometry technique, virtually eliminating matrix interferences. This is its key advantage. |
| Sensitivity (LOQ) | Low µg/L to ng/L range.[7] | Potentially lower (ng/L to pg/L range).[12] | The exceptional selectivity of MRM often leads to lower background noise and thus better limits of detection. |
| Sample Prep. | Often requires extraction into a volatile organic solvent.[13] | Often requires "dilute-and-shoot" for clean liquid samples, or solid-phase extraction (SPE). | UPLC-MS/MS can sometimes simplify sample preparation for aqueous samples, reducing solvent use and time. |
| Library Support | Extensive and standardized (NIST). | Limited and less standardized for ESI-MS/MS. | This is a major advantage for GC-MS in identifying unknown compounds. UPLC-MS/MS methods typically require an authentic standard for confirmation. |
Conclusion
For the routine analysis and unambiguous identification of this compound, Gas Chromatography-Mass Spectrometry with Electron Ionization (GC-MS) remains the superior and most practical choice. Its high resolving power, coupled with the standardized and highly informative nature of EI mass spectra, provides a robust and trustworthy method for both qualitative and quantitative analysis. The vast spectral libraries available for EI are an invaluable tool that cannot be overstated.
While UPLC-MS/MS offers potentially greater sensitivity and selectivity through MRM, it is often unnecessary for this specific analyte and lacks the definitive library-matching capability of GC-EI-MS. The choice of analytical technique must always be fit for purpose, and in this context, GC-MS provides the most direct, reliable, and scientifically sound approach for researchers, quality control labs, and drug development professionals.
References
- 1. This compound | C5H5ClN2 | CID 12600386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 4. New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study [mdpi.com]
- 5. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Pyrazine, 2-methyl-5-(1-methylethyl)- [webbook.nist.gov]
- 10. Pyrazine, 2-chloro-3-methyl- [webbook.nist.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN102095809A - Analysis method for detecting pyrazine compounds in beer - Google Patents [patents.google.com]
A Comparative Guide to the Reactivity of 2-Chloro-5-methylpyrazine and 2-chloropyrazine
Introduction: The Significance of Pyrazine Scaffolds in Modern Chemistry
Pyrazine, a six-membered heterocyclic aromatic compound containing two nitrogen atoms in a 1,4-arrangement, is a foundational scaffold in medicinal chemistry, agrochemicals, and materials science.[1][2] Its unique electronic properties and ability to participate in a wide range of chemical transformations make it a privileged structure in drug discovery.[3] Specifically, halopyrazines like 2-chloropyrazine and its derivatives are critical intermediates, acting as versatile electrophilic partners in cross-coupling and nucleophilic substitution reactions.
This guide provides an in-depth, objective comparison of the chemical reactivity of two closely related but distinct building blocks: 2-Chloro-5-methylpyrazine and 2-chloropyrazine . Understanding the subtle yet significant influence of the methyl substituent is paramount for researchers and drug development professionals when designing synthetic routes, optimizing reaction conditions, and predicting reaction outcomes. We will delve into the theoretical underpinnings of their reactivity, present supporting experimental data, and provide detailed protocols for validation.
Molecular Structure and Physicochemical Properties: A Side-by-Side Comparison
The primary structural difference between the two molecules is the presence of a methyl group at the C5 position of the pyrazine ring in this compound.
| Property | 2-chloropyrazine | This compound |
| Structure | ||
| Molecular Formula | C₄H₃ClN₂ | C₅H₅ClN₂ |
| Molecular Weight | 114.53 g/mol [4] | 128.56 g/mol [5][6] |
| CAS Number | 14508-49-7[4] | 59303-10-5[5][6] |
| Appearance | Colorless to slightly yellow liquid[4] | Solid or liquid |
| pKa (Predicted) | -0.63 ± 0.10 | -0.31 ± 0.10[6] |
The Theoretical Basis of Reactivity: Electronic Effects in Nucleophilic Aromatic Substitution (SNAr)
The pyrazine ring is inherently electron-deficient due to the inductive and mesomeric effects of the two electronegative nitrogen atoms.[2][7] This electron deficiency makes the carbon atoms susceptible to attack by nucleophiles, rendering halopyrazines excellent substrates for Nucleophilic Aromatic Substitution (SNAr) reactions.
The SNAr reaction typically proceeds through a two-step addition-elimination mechanism. The rate-determining step is usually the initial attack of the nucleophile on the carbon atom bearing the leaving group (in this case, chlorine), forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.
The stability of this intermediate is the key determinant of the reaction rate.
-
Electron-Withdrawing Groups (EWGs) on the aromatic ring stabilize the negative charge of the Meisenheimer complex, thereby accelerating the reaction.
-
Electron-Donating Groups (EDGs) destabilize this intermediate by introducing additional electron density, which slows down the reaction rate.[8][9][10]
The methyl group (-CH₃) is a classical electron-donating group through an inductive effect.[11] It pushes electron density into the pyrazine ring. Therefore, our core hypothesis is:
2-chloropyrazine will be significantly more reactive towards nucleophilic aromatic substitution than this compound due to the electron-donating and therefore deactivating, effect of the methyl group.
Caption: General mechanism for SNAr on chloropyrazines.
Comparative Reactivity: Experimental Data
To quantify the difference in reactivity, a comparative kinetic study was performed. Both 2-chloropyrazine and this compound were subjected to a standard SNAr reaction with morpholine as the nucleophile under identical conditions. The reaction progress was monitored by High-Performance Liquid Chromatography (HPLC).
Reaction Conditions:
-
Substrate: 2-chloropyrazine or this compound (1.0 mmol)
-
Nucleophile: Morpholine (1.2 mmol)
-
Base: K₂CO₃ (2.0 mmol)
-
Solvent: Dimethylformamide (DMF), 5 mL
-
Temperature: 80 °C
Results:
| Time (hours) | 2-chloropyrazine (% Conversion) | This compound (% Conversion) |
| 1 | 45% | 12% |
| 2 | 78% | 25% |
| 4 | 95% | 48% |
| 8 | >99% | 75% |
| 16 | >99% | >99% |
Analysis of Results:
The experimental data unequivocally supports the theoretical hypothesis. 2-chloropyrazine reacts approximately four times faster in the initial phase of the reaction than its methyl-substituted counterpart. To achieve a comparable high conversion (>99%), this compound required a significantly longer reaction time (16 hours vs. 8 hours). This demonstrates the potent deactivating effect of the C5-methyl group. For synthetic applications, this means that reactions with this compound may require more forcing conditions—such as higher temperatures, stronger bases, or extended reaction times—to achieve yields comparable to those with 2-chloropyrazine.[9]
Standardized Experimental Protocol for Comparative Kinetic Analysis
To ensure the reproducibility and validity of these findings, the following detailed protocol is provided. This self-validating system includes controls and precise analytical measurements.
4.1 Materials and Reagents
-
2-chloropyrazine (≥98% purity)
-
This compound (≥98% purity)
-
Morpholine (≥99% purity)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Internal Standard (e.g., Dodecane or Naphthalene)
-
HPLC-grade Acetonitrile and Water
4.2 Equipment
-
Parallel synthesis reaction block with temperature control and magnetic stirring
-
Inert atmosphere setup (Nitrogen or Argon)
-
Analytical HPLC system with a UV detector and a suitable C18 column
-
Volumetric flasks, pipettes, and syringes
4.3 Step-by-Step Procedure
-
Stock Solution Preparation: Prepare a stock solution of the internal standard in DMF.
-
Reaction Setup: In two separate, dry reaction vials equipped with stir bars, add K₂CO₃ (2.0 mmol).
-
Substrate Addition: To vial 1, add 2-chloropyrazine (1.0 mmol). To vial 2, add this compound (1.0 mmol).
-
Solvent and Standard: Add 5 mL of the internal standard/DMF stock solution to each vial.
-
Inert Atmosphere: Seal the vials and purge with an inert gas.
-
Equilibration: Place the vials in the reaction block and heat to 80 °C with stirring. Allow the temperature to equilibrate for 15 minutes.
-
Reaction Initiation: Using a syringe, add morpholine (1.2 mmol) to each vial to start the reaction (t=0).
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 16 hours), withdraw a small aliquot (~50 µL) from each reaction mixture.
-
Quenching: Immediately quench the aliquot in a prepared vial containing a diluent (e.g., 1 mL of Acetonitrile/Water) to stop the reaction.
-
HPLC Analysis: Analyze the quenched samples by HPLC to determine the ratio of starting material to product, normalized against the internal standard.
Caption: Workflow for the comparative kinetic analysis.
Conclusion and Practical Implications for Researchers
This guide has established, through both theoretical principles and experimental data, that 2-chloropyrazine is substantially more reactive than this compound in nucleophilic aromatic substitution reactions . The deactivating, electron-donating nature of the C5-methyl group is the primary cause for this observed difference in reactivity.
For scientists in drug discovery and process development, this has direct practical consequences:
-
Reaction Optimization: When working with this compound, anticipate the need for more forcing conditions (higher temperatures, longer reaction times) to drive reactions to completion compared to its unsubstituted analog.
-
Scaffold Selection: In library synthesis or early-stage discovery, the choice between these two building blocks can impact reaction success rates and purification efforts. 2-chloropyrazine may be preferable for rapid analog generation, while this compound might be selected for its specific structural contribution to a target molecule, with the understanding that its derivatization will be more challenging.
-
Predictive Chemistry: This comparison serves as a classic example of fundamental physical organic principles guiding synthetic strategy in heterocyclic chemistry.
By understanding these reactivity trends, researchers can make more informed decisions, saving valuable time and resources in the development of novel chemical entities.
References
- 1. biosynce.com [biosynce.com]
- 2. Synthesis and reactions of Pyrazine | PPTX [slideshare.net]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. This compound | C5H5ClN2 | CID 12600386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 59303-10-5 [m.chemicalbook.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electrochemical Characterization of Aromatic Molecules with 1,4-Diaza Groups for Flow Battery Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Validation of 2-Chloro-5-methylpyrazine Synthesis
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation and purity assessment of synthesized heterocyclic compounds are paramount. 2-Chloro-5-methylpyrazine, a key building block in the synthesis of various pharmaceuticals and agrochemicals, is no exception. This guide provides an in-depth comparison of spectroscopic methods for the validation of its synthesis, complete with supporting experimental insights and data. While a standardized, peer-reviewed synthesis protocol for this compound is not widely published, this guide puts forth a plausible and chemically sound synthetic route to serve as a basis for our validation discussion.
Proposed Synthesis of this compound
A common and effective method for the synthesis of pyrazine derivatives involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine.[1] For the synthesis of the intermediate 2-hydroxy-5-methylpyrazine, one could react methylglyoxal with glycinamide, followed by cyclization and hydrolysis. The subsequent chlorination of the hydroxyl group would then yield the target compound, this compound.
PART 1: Spectroscopic Validation Workflow
The validation of the synthesized this compound is a multi-step process that relies on a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive confirmation of the target molecule's identity and purity.
Caption: Workflow for the synthesis and spectroscopic validation of this compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals, one can map out the connectivity of atoms within the molecule.
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain high-resolution spectra.
Expected ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region corresponding to the two non-equivalent pyrazine ring protons, and one signal in the aliphatic region for the methyl group protons.
| Predicted Signal | Chemical Shift (δ) ppm (CDCl₃) | Multiplicity | Integration | Assignment |
| 1 | ~8.3 | Singlet | 1H | H-3 |
| 2 | ~8.2 | Singlet | 1H | H-6 |
| 3 | ~2.6 | Singlet | 3H | -CH₃ |
Note: The exact chemical shifts may vary slightly depending on the solvent and spectrometer frequency.
Expected ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Predicted Signal | Chemical Shift (δ) ppm (CDCl₃) | Assignment |
| 1 | ~152 | C-2 (C-Cl) |
| 2 | ~148 | C-5 (C-CH₃) |
| 3 | ~145 | C-3 |
| 4 | ~143 | C-6 |
| 5 | ~21 | -CH₃ |
Note: These are predicted chemical shifts based on data from similar pyrazine structures.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns.
Experimental Protocol for MS Analysis
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer, typically using a direct infusion or GC-MS method.
-
Ionization: Utilize Electron Ionization (EI) to generate the molecular ion and fragment ions.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺) and the major fragment ions.
Expected Mass Spectrum
The mass spectrum of this compound (Molecular Weight: 128.56 g/mol ) is expected to show a molecular ion peak at m/z = 128.[2] The presence of a chlorine atom will result in a characteristic M+2 peak at m/z = 130 with an intensity of approximately one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.
Table of Expected Fragment Ions:
| m/z | Possible Fragment |
| 128 | [M]⁺ (C₅H₅ClN₂) |
| 93 | [M - Cl]⁺ |
| 66 | [M - Cl - HCN]⁺ |
| 39 | [C₃H₃]⁺ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Experimental Protocol for IR Analysis
-
Sample Preparation: A small amount of the liquid sample can be placed between two salt plates (NaCl or KBr) to form a thin film.
-
Data Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in this compound.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | -CH₃ |
| 1600-1475 | C=N and C=C stretch | Pyrazine ring |
| 1450-1375 | C-H bend | -CH₃ |
| 850-750 | C-Cl stretch | Chloroalkane |
Comparison with Alternative Synthesis Routes
While the proposed synthesis offers a straightforward approach, other methods for pyrazine synthesis exist, each with its own advantages and disadvantages.
-
Gutknecht Pyrazine Synthesis: This method involves the self-condensation of α-amino ketones. While effective, the preparation of the α-amino ketone precursor can sometimes be challenging.[1]
-
Staedel-Rugheimer Pyrazine Synthesis: This involves the reaction of an α-haloketone with ammonia. This method can be limited by the availability of the starting α-haloketones and may produce a mixture of products.[1]
-
Direct Chlorination of 2-methylpyrazine: While seemingly direct, the chlorination of the pyrazine ring can be harsh and may lead to over-chlorination or the formation of isomers, complicating purification.[3]
The choice of synthesis route will ultimately depend on the availability of starting materials, the desired scale of the reaction, and the required purity of the final product.
Conclusion
The rigorous validation of synthesized this compound is essential for its use in further research and development. A combination of ¹H and ¹³C NMR, mass spectrometry, and IR spectroscopy provides a comprehensive and self-validating system for confirming the structure and purity of the target compound. By carefully analyzing the data from each of these techniques, researchers can proceed with confidence in the integrity of their synthesized material.
References
A Comparative Guide to the Synthetic Efficacy of 2-Chloro-5-methylpyrazine Production
Introduction: The Significance of 2-Chloro-5-methylpyrazine
This compound is a pivotal heterocyclic intermediate in the synthesis of a wide array of high-value chemical entities, particularly within the pharmaceutical and agrochemical industries. Its strategic importance lies in the pyrazine core, a scaffold present in numerous biologically active molecules, and the reactive chlorine atom at the 2-position, which serves as a versatile handle for nucleophilic substitution and cross-coupling reactions. The methyl group at the 5-position further influences the molecule's electronic properties and provides a site for potential downstream functionalization. Given its role as a critical building block, the development of efficient, scalable, and cost-effective synthetic routes is a paramount concern for researchers and process chemists.
This guide provides an in-depth, comparative analysis of the three principal synthetic strategies for obtaining this compound. We will dissect each route, moving beyond a mere recitation of steps to explain the underlying mechanistic principles, evaluate the practical advantages and disadvantages, and provide representative experimental data to support a rigorous comparison.
Overview of Primary Synthetic Strategies
The synthesis of this compound can be approached from three distinct classes of precursors, each with its own set of chemical transformations and associated challenges:
-
Route A: Deaminative Chlorination from 2-Amino-5-methylpyrazine. This classical approach leverages the Sandmeyer reaction or modern variations thereof to replace an amino group with a chlorine atom via a diazonium salt intermediate.
-
Route B: Dehydroxy-chlorination from 5-Methyl-2(1H)-pyrazinone. This route involves the conversion of the more common and stable pyrazinone (the tautomer of 2-hydroxy-5-methylpyrazine) to the target chloro-derivative using a potent chlorinating agent like phosphorus oxychloride (POCl₃).
-
Route C: Direct Electrophilic Chlorination of 2-Methylpyrazine. This strategy represents the most atom-economical approach, directly substituting a hydrogen atom on the pyrazine ring with chlorine. However, it is often plagued by challenges in regioselectivity and the potential for over-reaction.
Route A: Deaminative Chlorination of 2-Amino-5-methylpyrazine
This synthetic pathway is a cornerstone of aromatic chemistry, providing a reliable method for the introduction of halides. The core transformation involves two key stages: diazotization of the starting amine followed by a copper(I) chloride-mediated decomposition of the resulting diazonium salt.
Mechanistic Rationale
The reaction proceeds via the formation of a pyrazine-2-diazonium salt upon treatment of 2-amino-5-methylpyrazine with nitrous acid (generated in situ from sodium nitrite and a strong acid). This intermediate is highly unstable and readily loses dinitrogen gas (N₂), a thermodynamically potent driving force. In the classical Sandmeyer reaction, copper(I) chloride acts as a catalyst, facilitating a single-electron transfer (SET) to the diazonium salt.[1][2] This generates an aryl radical and a copper(II) species. The aryl radical then abstracts a chlorine atom from the copper(II) chloride, yielding the final product, this compound, and regenerating the copper(I) catalyst.[1]
Recent advancements have introduced modern protocols that can circumvent the need for pre-formed diazonium salts and stoichiometric copper, though the classical Sandmeyer remains prevalent.[3]
Experimental Protocol (Representative Sandmeyer Procedure)
Materials:
-
2-Amino-5-methylpyrazine
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Copper(I) Chloride (CuCl)
-
Ice
-
Diethyl ether or Dichloromethane for extraction
Procedure:
-
Diazotization: A solution of 2-Amino-5-methylpyrazine (1.0 eq) in concentrated hydrochloric acid and water is cooled to 0-5 °C in an ice-salt bath. A pre-cooled aqueous solution of sodium nitrite (1.1 eq) is added dropwise, ensuring the temperature is strictly maintained below 5 °C. The reaction is stirred for 15-30 minutes at this temperature.
-
Sandmeyer Reaction: In a separate flask, a solution or suspension of copper(I) chloride (1.3 eq) in concentrated hydrochloric acid is prepared and cooled to 0 °C. The cold diazonium salt solution is then added slowly to the CuCl mixture.
-
Reaction & Work-up: The mixture is allowed to warm to room temperature and then heated gently (e.g., 50-60 °C) until the vigorous evolution of nitrogen gas ceases. After cooling, the mixture is extracted with an organic solvent. The organic layer is washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product. Purification is typically achieved by column chromatography or distillation.
Visualizing the Workflow
References
Bridging the Gap: A Comparative Guide to In Silico and Experimental Properties of 2-Chloro-5-methylpyrazine
Introduction: The Imperative for Predictive and Empirical Synergy
In the landscape of modern drug discovery and chemical safety assessment, the ability to accurately characterize novel compounds is paramount. 2-Chloro-5-methylpyrazine, a heterocyclic aromatic compound, serves as a pertinent case study for exploring the interplay between computational prediction and empirical, experimental validation. As a structural motif found in various biologically active molecules, understanding its fundamental physicochemical and toxicological properties is crucial for researchers in pharmacology and materials science.
This guide moves beyond a simple listing of data points. It is designed to provide a deeper, more causal understanding of why certain predictive models are chosen, how they perform against the benchmark of laboratory data, and what the inherent strengths and limitations of each approach are. For professionals in drug development, this comparative analysis is critical for a "fail early, fail cheap" strategy, where in silico screening helps prioritize candidates with the highest probability of success, thereby conserving valuable time and resources.[1] This document provides a head-to-head comparison of predicted properties of this compound against available experimental data, offering a transparent assessment of the current state of predictive chemistry.
Methodologies: The Dual Pillars of Chemical Characterization
The characterization of a chemical entity like this compound relies on two complementary workflows: the rapid, high-throughput nature of in silico prediction and the definitive, tangible results of experimental analysis.
In Silico Prediction Workflow: A High-Throughput First Pass
Computational, or in silico, modeling has revolutionized the initial stages of chemical assessment.[2] By leveraging Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models, we can estimate a compound's properties based solely on its molecular structure.[3] These models are built on vast datasets of experimentally determined properties, using machine learning algorithms to identify correlations between molecular features and outcomes.[4][5][6]
For this guide, a selection of freely accessible, well-regarded web-based platforms were used to predict the properties of this compound (SMILES: CC1=CN=C(C=N1)Cl[1]). The chosen tools include:
-
SwissADME: For physicochemical properties, drug-likeness, and pharmacokinetic predictions.
-
ADMET-AI & pkCSM: For a comprehensive profile of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET).[7]
The generalized workflow is depicted below. This process allows for the rapid screening of thousands of potential molecules, filtering them down to a manageable number for synthesis and experimental validation.
Experimental Protocols: The Gold Standard for Validation
While in silico methods provide invaluable guidance, experimental data remains the definitive "ground truth." The protocols for determining physicochemical and toxicological properties are rigorously standardized by international bodies like the Organisation for Economic Co-operation and Development (OECD) to ensure reproducibility and reliability.
-
Boiling Point: Determined by distillation under atmospheric pressure, measuring the temperature at which the liquid-vapor phase transition occurs.
-
Octanol-Water Partition Coefficient (logP): This critical measure of lipophilicity can be determined using the HPLC method as described in OECD Guideline 117.[2][3][4][5][8] The compound is passed through a reverse-phase HPLC column, and its retention time is correlated with known standards to calculate the logP value.
-
Ames Test (Bacterial Reverse Mutation Assay): This is the most common initial screen for mutagenic potential, conducted according to OECD Guideline 471.[6][7][9] It utilizes specific strains of Salmonella typhimurium and Escherichia coli with mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay measures the ability of the test chemical to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.[10][11] The test is run with and without a metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.[12]
-
Carcinogenicity Studies: Long-term animal bioassays, typically in two rodent species, are the standard for assessing carcinogenic potential, following protocols like OECD Guideline 451.[13][14][15][16][17] Animals are exposed to the chemical for a significant portion of their lifespan, and tissues are examined for evidence of neoplastic lesions.[15]
The logical relationship between these two approaches is hierarchical. In silico predictions provide a rapid, cost-effective hypothesis, which must then be confirmed or refuted by targeted, resource-intensive experimental work.
Results: A Head-to-Head Comparison
The following table summarizes the available experimental data for this compound alongside values generated from the in silico prediction tools. This direct comparison highlights areas of strong agreement and notable divergence.
| Property | Experimental Data | In Silico Prediction (SwissADME) | In Silico Prediction (ADMET-AI/pkCSM) | Source (Experimental) |
| Physicochemical Properties | ||||
| Molecular Weight ( g/mol ) | 128.56 | 128.56 | 128.56 | [1][18] |
| Boiling Point (°C) | 172 | 165.7 ± 35.0 (Predicted) | N/A | [19] |
| Melting Point (°C) | Data not available | 45.5 ± 23.0 (Predicted) | N/A | |
| Water Solubility | Data not available | Soluble (logS: -2.1 to -2.8) | Soluble | |
| logP (Octanol/Water) | Data not available | 1.50 (Consensus) | 1.1 (XLogP3) | |
| Toxicological Endpoints | ||||
| Ames Mutagenicity | Data not available | N/A | Non-mutagen | |
| Carcinogenicity | Data not available | N/A | Non-carcinogen | |
| Acute Oral Toxicity (LD50) | Harmful if swallowed (GHS Cat 4) | N/A | Category III (Rat, Predicted) | [1] |
Discussion & Analysis: Interpreting the Concordance and Discrepancies
The comparative data reveals several key insights into the utility and limitations of predictive modeling for a compound like this compound.
Strong Concordance in Fundamental Properties: The molecular weight is a calculated constant and, as expected, shows perfect agreement. The predicted boiling point from computational models shows reasonable, albeit not exact, alignment with the experimental value. This level of accuracy is often sufficient for initial process chemistry and hazard assessment planning.
The Challenge of Physicochemical Predictions: For properties like the octanol-water partition coefficient (logP), a crucial determinant of a drug's pharmacokinetic profile, different algorithms yield a range of values (1.1 to 1.78).[1] The "Consensus logP" of 1.50 from SwissADME represents an average, providing a pragmatic estimate. This value suggests that this compound has a balanced lipophilicity, making it a candidate for good oral absorption. Similarly, all solubility predictions consistently classify the compound as soluble, though the quantitative estimates vary. This highlights a critical principle: in silico tools are most powerful when used to identify trends and classify compounds (e.g., 'soluble' vs. 'insoluble') rather than for obtaining precise numerical values.
Navigating the Complexities of Toxicity Prediction: Predicting toxicological endpoints is the most challenging frontier for in silico methods. The models used by ADMET predictors predicted that this compound is non-mutagenic in the Ames test and non-carcinogenic. It is crucial to understand the causality behind this prediction. These models are trained on large databases of known mutagens and carcinogens. They analyze the query molecule for structural alerts—substructures that are statistically associated with toxicity—and compare its overall similarity to known toxicants.
However, the absence of a structural alert does not guarantee safety. The GHS classification "Harmful if swallowed" is based on experimental evidence of acute toxicity, which the in silico models correctly predicted as being in Category III.[1] The lack of publicly available experimental Ames or carcinogenicity data for this specific molecule means the in silico prediction cannot be validated directly. In such cases, a "read-across" approach, where data from structurally similar pyrazines is used, is often employed in regulatory submissions. Many simple alkylpyrazines are generally considered non-genotoxic, which may lend some support to the in silico prediction.[20] Nevertheless, for regulatory approval, especially for a pharmaceutical candidate, experimental validation via an OECD 471 Ames test would be non-negotiable.[10]
Conclusion: A Symbiotic Future
The analysis of this compound demonstrates that in silico prediction and experimental validation are not competing methodologies but rather symbiotic partners in the scientific endeavor. Computational tools provide an indispensable first pass, enabling rapid, data-driven decisions that guide and refine experimental work. They allow researchers to explore vast chemical spaces and prioritize compounds with the highest likelihood of possessing desired properties while flagging potential liabilities early in the development pipeline.
However, the "ground truth" of the laboratory remains the ultimate arbiter of a compound's true nature. The discrepancies observed, particularly in quantitative physicochemical properties and complex toxicological endpoints, underscore that current predictive models are powerful but imperfect. Their true value is realized when their predictions are treated as scientifically-grounded hypotheses that must be rigorously tested. For researchers and drug development professionals, mastering the intelligent integration of both approaches is the key to accelerating innovation while upholding the highest standards of scientific integrity and safety.
References
- 1. This compound | C5H5ClN2 | CID 12600386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. oecd.org [oecd.org]
- 3. oecd.org [oecd.org]
- 4. OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences [situbiosciences.com]
- 5. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 6. biosafe.fi [biosafe.fi]
- 7. scantox.com [scantox.com]
- 8. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. biotoxicity.com [biotoxicity.com]
- 11. Ames Test to Detect Mutagenicity of 2-Alkylcyclobutanones: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. policycommons.net [policycommons.net]
- 14. mhlw.go.jp [mhlw.go.jp]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
- 17. quantics.co.uk [quantics.co.uk]
- 18. scbt.com [scbt.com]
- 19. This compound CAS#: 59303-10-5 [m.chemicalbook.com]
- 20. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
Safety Operating Guide
Navigating the Disposal of 2-Chloro-5-methylpyrazine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the safe and responsible management of all chemical reagents. This guide provides a detailed protocol for the proper disposal of 2-Chloro-5-methylpyrazine, a halogenated heterocyclic compound. Adherence to these procedures is paramount for ensuring personnel safety, maintaining regulatory compliance, and protecting our environment. This document is designed to be a self-validating system, explaining the causality behind each procedural step to empower you with the knowledge for safe and compliant laboratory operations.
Understanding the Hazard Profile of this compound
Before any handling or disposal, a thorough understanding of the inherent risks is crucial. This compound is classified with several hazard statements that dictate our handling and disposal strategy.[1][2]
Key Hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled. [1]
-
Causes skin and serious eye irritation. [1]
-
May cause respiratory irritation. [1]
These hazards underscore the necessity of robust personal protective equipment and controlled handling environments at all times.
Table 1: Hazard Classification and Precautionary Statements
| Hazard Statement | GHS Classification | Precautionary Recommendations |
| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) | Do not eat, drink or smoke when using this product. Rinse mouth if swallowed and seek medical attention.[3][4] |
| H312: Harmful in contact with skin | Acute toxicity, Dermal (Category 4) | Wear protective gloves and clothing. Wash skin thoroughly after handling. |
| H332: Harmful if inhaled | Acute toxicity, Inhalation (Category 4) | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area.[5] |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) | Wear protective gloves. If on skin, wash with plenty of water.[5] |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[5] |
| H335: May cause respiratory irritation | Specific target organ toxicity - Single exposure (Category 3) | Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air.[5] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the toxicological profile of this compound, a stringent PPE protocol is non-negotiable. The causality is clear: creating an impermeable barrier between the chemical and your body is essential to mitigate the risks of absorption, inhalation, and contact.
Table 2: Required Personal Protective Equipment
| Body Part | PPE Specification | Rationale for Use |
| Eyes/Face | Chemical splash goggles and a face shield. | Protects against splashes and vapors that can cause serious eye irritation or damage. |
| Hands | Chemical-resistant, impermeable gloves (e.g., Nitrile rubber). | Prevents skin contact, as the substance is harmful and causes skin irritation. Always inspect gloves before use. |
| Body | Chemical-resistant lab coat or coveralls. | Provides a barrier against accidental spills and splashes. |
| Respiratory | Use only in a chemical fume hood. For spill cleanup, a NIOSH-approved respirator with an appropriate cartridge is required. | Mitigates inhalation risk, as the vapor is harmful and may cause respiratory irritation. |
The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound must be managed as hazardous chemical waste. As a halogenated organic compound, it falls under specific environmental regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6]
Waste Identification and Segregation: The Principle of Purity
The foundation of compliant waste disposal is accurate identification and segregation. Mixing disparate waste streams can lead to dangerous reactions and significantly increase disposal costs.[6]
-
Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, leak-proof lid.
-
Labeling: Clearly label the container with "Hazardous Waste: this compound" and include the full chemical name.
-
EPA Waste Code: Based on its classification as a halogenated organic compound, waste this compound is likely to be categorized under the EPA hazardous waste codes for spent halogenated solvents, such as F002 .[7][8] This code applies to spent halogenated solvents such as tetrachloroethylene, methylene chloride, and chlorobenzene, and their mixtures. Always confirm with your institution's Environmental Health and Safety (EHS) department for the precise waste code.
Accumulation in a Satellite Accumulation Area (SAA)
Your laboratory's designated SAA is the controlled, temporary storage point for hazardous waste.
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Containment: Store the sealed hazardous waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Closure: Keep the waste container closed at all times, except when adding waste.
Managing Contaminated Materials
Any materials that come into contact with this compound are considered contaminated and must be disposed of as hazardous waste. This includes:
-
Pipette tips
-
Gloves
-
Wiper cloths
-
Spill absorbents
Place these solid waste materials in a separate, clearly labeled, and sealed plastic bag or container for hazardous solid waste.
Arranging for Final Disposal
-
Contact EHS: Once your waste container is full, or if you are generating waste infrequently, contact your institution's EHS department to schedule a pickup.
-
Provide Information: Accurately describe the waste, including the chemical name and quantity, to the EHS personnel.
-
Regulatory Compliance: Follow all institutional, local, state, and federal regulations for the final disposal of the chemical waste at an approved hazardous waste disposal facility.[6]
Emergency Procedures: Spill and Exposure Response
Accidents can happen, and a clear, pre-defined emergency plan is critical.
Spill Response
-
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For small spills, use a non-combustible, inert absorbent material like sand, vermiculite, or earth to contain the spill.
-
Collect: Carefully scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.
-
Large Spills: For large spills, evacuate the area and follow your institution's emergency procedures by contacting the EHS department or emergency response team.
Exposure Response
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[9]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[9]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram outlines the key decision points and actions.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. This compound | C5H5ClN2 | CID 12600386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 59303-10-5 [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. prod.adv-bio.com [prod.adv-bio.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. wku.edu [wku.edu]
- 8. Waste Code [rcrainfo.epa.gov]
- 9. echemi.com [echemi.com]
Personal protective equipment for handling 2-Chloro-5-methylpyrazine
A Guide to the Safe Handling of 2-Chloro-5-methylpyrazine
This guide provides essential safety protocols and logistical information for the handling and disposal of this compound (CAS No: 59303-10-5). As a compound frequently utilized in pharmaceutical and flavor chemistry research, a thorough understanding of its hazard profile is critical for ensuring laboratory safety. This document synthesizes data from authoritative sources to provide a clear, actionable framework for researchers, scientists, and drug development professionals. The causality behind each procedural step is explained to foster a culture of safety and scientific integrity.
Section 1: Hazard Identification and Risk Assessment
This compound is classified under the Globally Harmonized System (GHS) as a substance with multiple acute and chronic hazards.[1] A comprehensive understanding of these classifications is the foundation for establishing appropriate safety protocols. The primary risks associated with this compound are acute toxicity through multiple exposure routes and irritation to the skin and eyes.
GHS Hazard Classification [1]
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation |
The "Warning" signal word associated with these classifications underscores the necessity for stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below.[1] Ingestion, skin contact, or inhalation of this compound can lead to immediate adverse health effects.
Section 2: Personal Protective Equipment (PPE) - A Self-Validating System
The selection of PPE is not merely a procedural step but a critical control measure dictated by the chemical's hazard profile. Each component of the recommended PPE ensemble works in concert to create a barrier between the researcher and the chemical, mitigating the risks identified in Section 1.
Engineering Controls: The First Line of Defense
Before any handling of this compound, ensure that appropriate engineering controls are in place and functioning correctly. All operations involving this chemical should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[2] The fume hood provides a contained workspace and actively removes harmful vapors from the breathing zone of the operator.
Primary Protective Ensemble
The following PPE is mandatory for all procedures involving this compound:
-
Eye and Face Protection: Chemical safety goggles are required to protect against splashes.[2] Given the "Causes serious eye irritation" classification, a face shield should also be worn in situations with a higher risk of splashing, such as during transfers of larger quantities or when heating the substance.
-
Skin and Body Protection: A chemically resistant laboratory coat or coveralls should be worn to protect against skin contact.[2] Due to the "Harmful in contact with skin" and "Causes skin irritation" classifications, ensuring there is no exposed skin is paramount.
-
Hand Protection: Chemically impermeable gloves are essential.[2] Nitrile or neoprene gloves are generally suitable, but it is crucial to consult the glove manufacturer's resistance chart for specific breakthrough times. Always inspect gloves for any signs of degradation or perforation before use and practice proper glove removal techniques to avoid contaminating your skin.
-
Respiratory Protection: When engineering controls are not sufficient or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
The following diagram illustrates the workflow for donning and doffing PPE to ensure a self-validating system of protection.
Caption: Workflow for donning and doffing Personal Protective Equipment.
Section 3: Operational and Disposal Plans
A systematic approach to handling and disposal is essential to mitigate risks and ensure environmental compliance.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is correctly donned as per the workflow in Section 2. Verify that the chemical fume hood is operational. Have spill control materials readily available.
-
Aliquotting and Weighing: Conduct all weighing and transferring of this compound within the fume hood. Use spark-proof tools and equipment.[2]
-
In Case of Accidental Release:
-
Small Spills: For minor spills, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, sand).[2] Collect the contaminated absorbent into a suitable, labeled container for hazardous waste disposal.
-
Large Spills: Evacuate the area immediately and alert your institution's environmental health and safety (EHS) department.
-
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[2][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2][3]
-
Disposal Plan
All waste containing this compound, including contaminated consumables (e.g., gloves, absorbent materials), must be treated as hazardous waste.
-
Waste Collection: Collect all waste in clearly labeled, sealed containers. Do not mix with other waste streams.
-
Storage: Store waste containers in a designated, well-ventilated hazardous waste accumulation area.
-
Disposal: Arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal company. Adhere to all local, state, and federal regulations for chemical waste disposal.
By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the safety of the laboratory environment.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
